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  • Product: 3-(2-Methoxyethoxy)benzenesulfonyl chloride
  • CAS: 1602988-63-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of molecular glues has necessitated the development of highly specific chemical building blocks. 3-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of molecular glues has necessitated the development of highly specific chemical building blocks. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) has emerged as a critical electrophilic intermediate in the synthesis of novel aryl sulfonamides[1]. These sulfonamide derivatives function as molecular glues that orchestrate the recruitment of the RBM39 splicing factor to the CUL4-DCAF15 E3 ubiquitin ligase, leading to the targeted proteasomal degradation of RBM39[2][3].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, causality-driven overview of this compound's physicochemical properties, validated synthetic methodologies, and its mechanistic role in event-driven pharmacology.

Physicochemical Profiling

Understanding the quantitative parameters of 3-(2-Methoxyethoxy)benzenesulfonyl chloride is essential for predicting its reactivity, solubility, and behavior in downstream medicinal chemistry workflows. The following data synthesizes structural and physical properties critical for assay development and synthesis planning[4][5].

PropertyValue / Description
Chemical Name 3-(2-Methoxyethoxy)benzenesulfonyl chloride
CAS Registry Number 1602988-63-5
Molecular Formula C9H11ClO4S
Molecular Weight 250.70 g/mol
SMILES String COCCOC1=CC(=CC=C1)S(=O)(=O)Cl
Physical Form Liquid
CLogP (Predicted) -0.021
Purity Standard ≥95% (Typical commercial grade)
UN Number (Transport) 3265 (Corrosive liquid, acidic, organic, n.o.s.)

Strategic Synthesis & Methodology

The synthesis of highly functionalized sulfonyl chlorides often suffers from over-oxidation or poor functional group tolerance. The following two-step protocol utilizes a palladium-catalyzed C-S cross-coupling followed by a mild oxidative chlorination. This self-validating system ensures high yields while preserving the ether linkages[1].

G A 1-Bromo-3-(2-methoxyethoxy)benzene + Benzyl Mercaptan B Pd-Catalyzed C-S Coupling (Pd2(dba)3, XantPhos, DIPEA) A->B C Benzyl(3-(2-methoxyethoxy)phenyl)sulfane (Intermediate) B->C 100°C, 1h D Oxidative Chlorination (NCS, AcOH/H2O, 0°C to RT) C->D E 3-(2-Methoxyethoxy)benzenesulfonyl chloride (Target) D->E 2h

Fig 1: Two-step synthetic workflow for 3-(2-Methoxyethoxy)benzenesulfonyl chloride.

Step 1: Palladium-Catalyzed Thioetherification
  • Objective: Establish the carbon-sulfur bond via cross-coupling.

  • Causality & Reagent Selection: Traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient rings. Because the 3-(2-methoxyethoxy) substituent is electron-donating, a transition-metal-catalyzed approach is mandatory. We utilize XantPhos because its wide bite angle strongly favors the reductive elimination step of C-S bond formation, preventing the benzyl mercaptan from poisoning the palladium catalyst.

  • Protocol:

    • In an oven-dried flask, dissolve 1-bromo-3-(2-methoxyethoxy)benzene (1.0 eq, e.g., 4.3 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous dioxane (150 mL).

    • Critical Step: Sparge the solution with inert gas (N2 or Argon) for 15 minutes to prevent oxidative degradation of the Pd catalyst.

    • Add benzyl mercaptan (1.2 eq), XantPhos (0.1 eq), and Pd2(dba)3 (0.05 eq).

    • Heat the mixture to 100 °C and stir for 1 hour.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting bromide mass is fully consumed, yielding the intermediate benzyl(3-(2-methoxyethoxy)phenyl)sulfane.

  • Workup: Dilute with water (200 mL) to crash out inorganic salts, extract with EtOAc (3 x 200 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Step 2: Oxidative Chlorination
  • Objective: Convert the benzyl thioether directly to the sulfonyl chloride.

  • Causality & Reagent Selection: Using N-chlorosuccinimide (NCS) in an acetic acid/water mixture is a highly controlled alternative to bubbling hazardous chlorine gas. The water acts as the oxygen source for the sulfonyl group, while NCS provides the electrophilic chlorine. The acetic acid ensures solubility and provides the necessary acidic environment to drive the oxidation.

  • Protocol:

    • Dissolve the purified benzyl(3-(2-methoxyethoxy)phenyl)sulfane (1.0 eq) in a 4:1 mixture of acetic acid/water (10 mL per 0.5g of substrate).

    • Cool the reaction vessel to 0 °C using an ice bath. Rationale: The initial oxidation is exothermic; cooling prevents runaway reactions and minimizes the cleavage of the methoxyethoxy ether.

    • Add NCS (2.0 eq) portion-wise.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 2 hours.

  • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the less polar thioether spot and the appearance of the highly UV-active sulfonyl chloride.

  • Workup: Concentrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in EtOAc (20 mL) and wash thoroughly with saturated aqueous NaHCO3 to neutralize residual acid, followed by brine. Dry and concentrate to yield the target 3-(2-methoxyethoxy)benzenesulfonyl chloride [1].

Application in Drug Discovery: RBM39 Molecular Glues

The primary pharmaceutical utility of 3-(2-Methoxyethoxy)benzenesulfonyl chloride lies in its conversion into aryl sulfonamides (via reaction with various amines). These resulting compounds belong to a groundbreaking class of drugs known as SPLAMs (splicing inhibitor sulfonamides)[2].

Unlike traditional inhibitors that rely on competitive binding to an active site (occupancy-driven pharmacology), these sulfonamides act as molecular glues . They do not possess high affinity for their targets in isolation. Instead, they bind to the DCAF15 E3 ligase receptor and alter its surface topology, creating a highly specific neo-interface that recruits the RNA splicing factor RBM39[3][6].

G A Aryl Sulfonamide Derivative (Synthesized from CAS 1602988-63-5) D Ternary Complex Formation [DCAF15 - Drug - RBM39] A->D Binds DCAF15 B DCAF15 E3 Ligase Receptor B->D C RBM39 Splicing Factor C->D Recruited by Drug E Polyubiquitination of RBM39 D->E CUL4 Catalysis F Proteasomal Degradation (Anti-proliferative Effect) E->F

Fig 2: Mechanism of action for RBM39 degradation via sulfonamide-based molecular glues.

Mechanistic Impact

Once the ternary complex (DCAF15–Sulfonamide–RBM39) is formed, the CUL4 ligase complex polyubiquitinates RBM39, marking it for rapid destruction by the 26S proteasome. The depletion of RBM39 causes catastrophic aberrant pre-mRNA splicing in cancer cells, particularly those of hematopoietic and lymphoid lineages, leading to potent anti-proliferative effects[2][7]. The 3-(2-methoxyethoxy) substitution pattern on the aryl ring is strategically designed to optimize the steric and electronic fit within the DCAF15 binding pocket, enhancing the stability of the ternary complex[1].

Handling, Stability, and Storage Protocols

As an electrophilic sulfonyl halide, 3-(2-Methoxyethoxy)benzenesulfonyl chloride requires strict handling protocols to maintain its integrity:

  • Moisture Sensitivity: The sulfonyl chloride moiety is susceptible to hydrolysis, which converts it into the unreactive sulfonic acid. All transfers must be conducted under an inert atmosphere (N2/Ar) using anhydrous solvents.

  • Storage Conditions: Store strictly at 2-8 °C (refrigerated) in a tightly sealed, light-resistant container[5].

  • Safety & Toxicity: Classified as a corrosive liquid (UN 3265). It causes severe skin burns and eye damage (H314/H315/H319). Proper PPE, including heavy-duty nitrile gloves and a face shield, must be worn during handling.

References

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 PubMed / Science[Link]

  • PubChemLite - 1602988-63-5 (C9H11ClO4S) Université du Luxembourg / PubChem[Link]

  • Anticancer Sulfonamides Induce Splicing Factor RBM39 Degradation AACR Journals (Cancer Research)[Link]

  • WO2024129634A1 - Rbm39 sulfonamide inhibitors Google P

Sources

Exploratory

3-(2-Methoxyethoxy)benzenesulfonyl chloride structure

An in-depth technical guide on the synthesis, physicochemical profiling, and pharmaceutical application of 3-(2-Methoxyethoxy)benzenesulfonyl chloride, tailored for process chemists and drug discovery scientists. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, physicochemical profiling, and pharmaceutical application of 3-(2-Methoxyethoxy)benzenesulfonyl chloride, tailored for process chemists and drug discovery scientists.

Executive Summary

In the landscape of targeted protein degradation (TPD) and molecular glue development, the selection of precise chemical building blocks dictates both the pharmacokinetic viability and target-binding affinity of the final therapeutic. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) has emerged as a critical electrophilic intermediate. Primarily utilized in the synthesis of sulfonamide-based molecular glues targeting the RNA-binding motif protein 39 (RBM39), this compound offers a unique combination of strong electrophilicity for robust amine coupling and a heteroatom-rich ether appendage that heavily modulates the lipophilicity of the resulting pharmacophore.

Physicochemical Profiling & Structural Rationale

The structural architecture of 3-(2-methoxyethoxy)benzenesulfonyl chloride is deliberately designed to overcome the classical limitations of aryl sulfonamides, which often suffer from poor aqueous solubility and excessive lipophilicity.

By installing a 2-methoxyethoxy group at the meta position of the benzenesulfonyl core, chemists introduce a flexible, oxygen-rich vector. This appendage serves a dual purpose:

  • Physicochemical Optimization: The ether oxygens act as potent hydrogen bond acceptors, significantly lowering the partition coefficient (CLogP = -0.021) compared to standard alkyl or halo-substituted analogs (1)[1].

  • Steric & Electronic Tuning: The meta substitution avoids steric hindrance at the reactive sulfonyl chloride center, ensuring rapid and high-yielding coupling kinetics with sterically hindered amines.

Table 1: Quantitative Physicochemical Data

Property Value Source Validation
Chemical Name 3-(2-Methoxyethoxy)benzenesulfonyl chloride
CAS Registry Number 1602988-63-5 2[2]
Molecular Formula C9H11ClO4S 1[1]
Molecular Weight 250.70 g/mol 2[2]
CLogP -0.021 1[1]
Physical Form Liquid

| Storage Conditions | 2–8 °C (Moisture Sensitive) | |

De Novo Synthesis & Process Chemistry

The synthesis of 3-(2-methoxyethoxy)benzenesulfonyl chloride requires strict regiocontrol. Direct chlorosulfonylation of 1-(2-methoxyethoxy)benzene using chlorosulfonic acid is fundamentally flawed, as the electron-donating ether group directs electrophilic aromatic substitution to a mixture of ortho and para positions, failing to yield the desired meta isomer.

To achieve absolute regiocontrol, modern process chemistry relies on a two-step sequence utilizing a pre-installed halogen at the meta position, as detailed in recent patent literature (3)[3].

Step-by-Step Methodology

Step 1: Palladium-Catalyzed Thioetherification

  • Causality: A Buchwald-Hartwig-type cross-coupling is employed to forge the C-S bond exactly at the meta position. XantPhos is selected as the ligand because its wide bite angle prevents catalyst deactivation and strongly promotes the reductive elimination of the thioether.

  • Protocol: To a solution of 1-bromo-3-(2-methoxyethoxy)benzene (1.0 eq) and DIPEA (3.0 eq) in anhydrous dioxane is added benzyl mercaptan (1.2 eq), XantPhos (0.1 eq), and Pd2(dba)3 (0.05 eq). The system is purged with nitrogen and stirred at 100 °C for 1 hour. Following aqueous dilution and EtOAc extraction, the intermediate benzyl(3-(2-methoxyethoxy)phenyl)sulfane is isolated via silica gel chromatography[3].

Step 2: Oxidative Chlorination

  • Causality: N-chlorosuccinimide (NCS) in an aqueous acetic acid system provides a mild, controlled environment. The water acts as the oxygen source to form the sulfonyl group, while NCS provides the electrophilic chlorine, simultaneously cleaving the benzyl protecting group.

  • Protocol: The thioether intermediate is dissolved in a 1:1 mixture of acetic acid and water. NCS (2.0 eq) is added portion-wise at 0 °C to control the exothermic oxidation. The mixture warms to room temperature over 2 hours. The volatile components are removed under reduced pressure, and the residue is subjected to a rapid EtOAc/water workup to yield the final sulfonyl chloride[3].

G A 1-Bromo-3-(2-methoxyethoxy)benzene B Thioetherification Pd2(dba)3, XantPhos, Benzyl mercaptan 100 °C, 1 h A->B C Benzyl(3-(2-methoxyethoxy)phenyl)sulfane B->C D Oxidative Chlorination NCS, AcOH/H2O 0 °C to RT, 2 h C->D E 3-(2-Methoxyethoxy)benzenesulfonyl chloride (Target Electrophile) D->E

Fig 1: Regioselective synthesis workflow for 3-(2-methoxyethoxy)benzenesulfonyl chloride.

Application in Drug Discovery: RBM39 Molecular Glues

The primary application of this building block is the synthesis of novel anticancer sulfonamides that act as molecular glues (4)[4]. RBM39 is an essential serine/arginine-rich splicing factor and a transcriptional co-activator for AP-1 and estrogen receptor alpha (ERα). Aberrant RBM39 activity is heavily implicated in the malignant progression of solid and hematological cancers[3].

When 3-(2-methoxyethoxy)benzenesulfonyl chloride is coupled with specific heterocyclic amines (e.g., indole derivatives), the resulting sulfonamides bind directly to the DCAF15 substrate receptor of the CUL4-DCAF15 E3 ubiquitin ligase. This binding event alters the surface topology of DCAF15, creating a neo-surface that artificially recruits RBM39. The proximity induced by this ternary complex leads to the rapid polyubiquitination and subsequent proteasomal degradation of RBM39.

MOA Drug Sulfonamide Drug (Molecular Glue) Complex Ternary Complex (Drug-Ligase-Target) Drug->Complex Binds DCAF15 Ligase CUL4-DCAF15 E3 Ubiquitin Ligase Ligase->Complex Target RBM39 Protein (Splicing Factor) Target->Complex Recruited Ub Polyubiquitination Complex->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 2: Mechanism of action for RBM39 targeted protein degradation via sulfonamide molecular glues.

Self-Validating Experimental Protocols for Sulfonamide Coupling

Handling sulfonyl chlorides requires rigorous technique due to their high susceptibility to hydrolysis, which converts the active electrophile into an inert sulfonic acid. The following protocol integrates a self-validating analytical step to ensure reaction integrity.

Protocol: Anhydrous Sulfonamide Coupling

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Causality: Trace moisture will competitively hydrolyze the sulfonyl chloride.

  • Activation: Add anhydrous pyridine (3.0 eq) and cool the vessel to 0 °C. Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. Cooling suppresses exothermic side reactions.

  • Coupling: Add 3-(2-methoxyethoxy)benzenesulfonyl chloride (1.2 eq) dropwise.

  • Self-Validation Check (The Methanol Quench): Standard LC-MS analysis often results in false negatives because sulfonyl chlorides hydrolyze on the LC column, appearing as sulfonic acids. To validate that the active electrophile is still present in the reaction vessel:

    • Withdraw a 5 µL aliquot from the reaction.

    • Quench immediately into 100 µL of methanol containing 1% triethylamine.

    • Analyze via LC-MS. If the sulfonyl chloride is active, it will instantly convert to the methyl sulfonate ester (yielding an M+32 Da mass shift relative to the sulfonic acid). If only the sulfonic acid mass is observed, the reagent has hydrolyzed, indicating a stalled reaction.

  • Workup: Once complete, quench the reaction with 1N HCl to protonate and remove the pyridine. Extract the organic layer, dry over Na₂SO₄, and concentrate for downstream purification.

References

  • PubChemLite. "1602988-63-5 (C9H11ClO4S)." National Center for Biotechnology Information. Available at: [Link]

  • Recursion Pharmaceuticals, Inc. "WO2024129634A1 - Rbm39 sulfonamide inhibitors." Google Patents.
  • World Intellectual Property Organization. "WO/2024/129634 RBM39 SULFONAMIDE INHIBITORS." WIPO Patentscope. Available at:[Link]

Sources

Foundational

3-(2-Methoxyethoxy)benzenesulfonyl Chloride: Synthetic Methodologies and Applications in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of targeted protein degradation (TPD), the rational design of molecular glues has emerged as a powerful therapeutic modality. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of molecular glues has emerged as a powerful therapeutic modality. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) serves as a highly specialized, critical electrophilic intermediate in the synthesis of novel aryl sulfonamide molecular glues [1]. These small molecules are engineered to hijack the ubiquitin-proteasome system by recruiting the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to the selective degradation of RBM39 and subsequent apoptosis in cancer cell lines [1, 3].

This technical guide provides an in-depth analysis of the physicochemical properties, the mechanistic rationale behind its synthetic route, and detailed experimental protocols for the preparation of 3-(2-methoxyethoxy)benzenesulfonyl chloride.

Chemical Identity & Physicochemical Properties

The structural integration of a meta-substituted 2-methoxyethoxy ether group provides unique physicochemical tuning for downstream drug candidates, enhancing aqueous solubility and modulating the steric bulk required to perfectly pack into the shallow binding pocket of the DCAF15 ligase [3, 4].

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 3-(2-methoxyethoxy)benzenesulfonyl chloride
CAS Registry Number 1602988-63-5 [2]
Molecular Formula C9H11ClO4S [2]
Molecular Weight 250.70 g/mol [2]
Structural Features Meta-substituted alkoxy ether, electrophilic sulfonyl chloride
Primary Application Sulfonylating agent for primary/secondary amines in TPD

Mechanistic Role in Drug Discovery: RBM39 Molecular Glues

Aryl sulfonamides (such as indisulam, tasisulam, E7820, and derivatives synthesized from this specific sulfonyl chloride) function as molecular glues. Unlike traditional inhibitors, these compounds do not possess high intrinsic affinity for their target protein (RBM39) or the E3 ligase (DCAF15) individually [1].

Instead, the mechanism of action relies on cooperative ternary complex formation. The sulfonamide moiety forms critical hydrogen bonds with the backbone amides of Ala234 and Phe235 within a shallow pocket on the surface of DCAF15[3, 4]. The insertion of the aryl sulfonamide alters the surface topology of the E3 ligase, creating a highly specific "neosurface." This newly formed composite surface selectively recruits the α 1 helix of the RNA Recognition Motif 2 (RRM2) domain of RBM39 [3].

Once the DCAF15-Sulfonamide-RBM39 ternary complex is formed, the CUL4-associated ligase machinery polyubiquitinates RBM39, marking it for rapid degradation by the 26S proteasome. The depletion of RBM39 causes catastrophic pre-mRNA splicing errors, leading to significant anti-proliferative effects in hematological and solid tumors [1].

MoA Ligand Aryl Sulfonamide (Molecular Glue) DCAF15 DCAF15 E3 Ligase Adaptor Ligand->DCAF15 Binds shallow pocket (H-bonds: Ala234, Phe235) Complex Ternary Complex (DCAF15-Glue-RBM39) DCAF15->Complex Neosurface formation Ub Polyubiquitination Complex->Ub CUL4-mediated RBM39 RBM39 (Splicing Factor) RRM2 Domain RBM39->Complex Recruited via alpha-1 helix Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of action for aryl sulfonamide molecular glues targeting RBM39.

Rationale for Synthetic Design (Causality)

The synthesis of 3-(2-methoxyethoxy)benzenesulfonyl chloride requires strict regiocontrol. A common approach to synthesizing sulfonyl chlorides is the direct electrophilic chlorosulfonation of an aromatic ring using chlorosulfonic acid ( ClSO3​H ). However, this approach is fundamentally flawed for this specific target.

The Regioselectivity Problem: The 2-methoxyethoxy group is a strongly activating, ortho/para-directing substituent. Direct chlorosulfonation of (2-methoxyethoxy)benzene would predominantly yield a mixture of the 2-substituted (ortho) and 4-substituted (para) isomers. Obtaining the 3-substituted (meta) isomer would be nearly impossible in synthetically useful yields.

The Regioselective Solution: To bypass the electronic directing effects of the ether linkage, the synthesis utilizes a pre-functionalized starting material: 1-bromo-3-(2-methoxyethoxy)benzene . The bromine atom locks the regiochemistry at the exact meta-position required.

  • C-S Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig-type cross-coupling is employed to replace the bromide with a benzyl thioether. The use of Pd2​(dba)3​ and the bidentate ligand XantPhos ensures high conversion rates by facilitating the reductive elimination of the sterically hindered thioether [1].

  • Oxidative Chlorination: The benzyl thioether is then subjected to oxidative cleavage using N-chlorosuccinimide (NCS) in an aqueous acetic acid system. This self-validating step cleanly oxidizes the sulfur atom and displaces the benzyl group, yielding the highly reactive sulfonyl chloride without over-oxidation to the sulfonic acid [1].

Synthesis A 1-Bromo-3-(2-methoxyethoxy)benzene B Benzyl Mercaptan Pd2(dba)3, XantPhos, DIPEA 100 °C, Dioxane A->B C Benzyl(3-(2-methoxyethoxy)phenyl)sulfane B->C C-S Cross-Coupling D N-Chlorosuccinimide (NCS) AcOH/H2O, 0 °C to RT C->D E 3-(2-Methoxyethoxy)benzenesulfonyl chloride D->E Oxidative Chlorination

Regioselective synthesis of 3-(2-methoxyethoxy)benzenesulfonyl chloride.

Experimental Protocols

The following protocols represent a self-validating, step-by-step methodology for the regioselective preparation of the title compound [1].

Step 1: Synthesis of Benzyl(3-(2-methoxyethoxy)phenyl)sulfane

Objective: Install the sulfur atom at the meta-position via Pd-catalyzed cross-coupling.

  • Preparation: To a rigorously degassed solution of 1-bromo-3-(2-methoxyethoxy)benzene (1.0 g, 4.3 mmol) in anhydrous dioxane (150 mL), add N,N-diisopropylethylamine (DIPEA) (2.3 mL, 13 mmol).

  • Catalyst & Reagent Addition: Under an inert argon atmosphere, sequentially add benzyl mercaptan (0.65 g, 5.2 mmol), the bidentate ligand XantPhos (0.25 g, 0.4 mmol), and the palladium source Pd2​(dba)3​ (0.20 g, 0.2 mmol).

  • Reaction: Heat the resulting mixture to 100 °C and stir for 1 hour. Monitor completion via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with deionized water (200 mL) and extract with ethyl acetate (EtOAc) (3 x 200 mL).

  • Purification: Separate the organic layers, combine them, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure thioether intermediate.

Step 2: Synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride

Objective: Oxidative cleavage of the benzyl group to generate the electrophilic sulfonyl chloride.

  • Preparation: Dissolve the purified benzyl(3-(2-methoxyethoxy)phenyl)sulfane (0.5 g, 1.8 mmol) in a co-solvent mixture of acetic acid and water (10 mL, typically 3:1 v/v).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (NCS) (0.49 g, 3.6 mmol) in portions to prevent thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Dissolve the resulting residue in EtOAc (20 mL).

  • Washing: Wash the organic layer carefully with saturated aqueous NaHCO3​ (to neutralize residual acetic acid) followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 3-(2-methoxyethoxy)benzenesulfonyl chloride. Note: The product is moisture-sensitive and should be used immediately in subsequent sulfonamide coupling reactions or stored under inert gas at -20 °C.

Table 2: Quantitative Data & Reaction Parameters

Reaction StepKey ReagentsEquivalentsTemp / TimeMechanistic Purpose
C-S Coupling Benzyl mercaptan, Pd2​(dba)3​ 1.2 eq (thiol)100 °C / 1 hRegioselective thioether formation
Oxidative Chlorination NCS, AcOH/ H2​O 2.0 eq (NCS)0 °C to RT / 2 hBenzyl cleavage and chlorination

References

  • "WO2024129634A1 - Rbm39 sulfonamide inhibitors." Google Patents.
  • "C9H11ClO4S - Chemical Dictionary." Guidechem.
  • "Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820." PubMed (Structure 2019).
  • "Design and Synthesis of E7820/Tasisulam Hybrids as Potential DCAF15 Binders." MDPI.
Exploratory

review of benzenesulfonyl chloride derivatives in research

Defining the Scope I'm currently focused on defining the scope for a review of benzenesulfonyl chloride derivatives. I've pinpointed the audience as researchers and drug development professionals, and decided on a techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope for a review of benzenesulfonyl chloride derivatives. I've pinpointed the audience as researchers and drug development professionals, and decided on a technical guide format. I'm aiming for an in-depth treatment of the topic.

Outlining the Structure

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Analyzing the Derivatives

I've been deconstructing benzenesulfonyl chloride derivatives, examining their role as synthetic reagents for sulfonamides, sulfonate esters, and sulfones. I'm focusing on their significance in medicinal chemistry, highlighting their utility as building blocks and as classic bioisosteres, and exploring applications in proteomics and analytical chemistry. My guide's structure will cover Introduction, Medicinal Chemistry, Analytical Chemistry, and Experimental Work.

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Evaluating Reaction Outcomes

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Mapping Reaction Flows

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Refining Applications Analysis

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I'm now detailing two specific protocols: the Schotten-Baumann synthesis and pre-column derivatization for LC-MS. For the Schotten-Baumann reaction, I'm emphasizing the need for cooling and self-validation with TLC or LC-MS. With the derivatization for LC-MS, I am focusing on the importance of pH for deprotonating the amines, and the reaction quenching steps.

Refining Extraction Procedures

I am now focusing on the extraction procedures after the Hinsberg reaction. I will explain the liquid-liquid extraction (LLE) with an organic solvent, and solid-phase extraction (SPE), with specific emphasis on how to remove byproducts. I'm also working on a comparative table that will highlight benzenesulfonyl chloride alongside tosyl chloride, nosyl chloride, and mesyl chloride; this covers reactivity, byproduct removal, and primary uses, with citations. Furthermore, I am ensuring the DOT diagrams strictly follow the contrast rules and color palette.

Updating Workflow Details

I'm now detailing the steps in the Hinsberg reaction workflow with increased clarity. I am focusing on the transformation of the amines into reaction outcomes, especially the primary amine that is transformed to the water soluble sulfonamide salt. I'm focusing on making all the data visible. I'm building this flow using a DOT diagram. I am updating my existing visualization, and making it even more understandable.

Finalizing Visual Workflow

I'm now integrating the DOT diagram to describe the LC-MS sample prep workflow. I'm focusing on the conversion of aliphatic amines to sulfonamides via the Hinsberg reaction. I have added the extraction and analysis steps. The emphasis is the efficient visualization of each step. The goal is to provide a complete overview.

Improving Reaction Safety

I'm now detailing an important adjustment to the synthesis protocol. I've added a critical pH check step to the reaction procedure. My concern is reaction efficiency, specifically how to stop the reaction becoming acidic due to HCl production, and causing it to stall. I am also citing key references for the Hinsberg reaction, bioisosteres, aromatase inhibitors, derivatization, and the alternative reagents I examined.

Refining Diagram Elements

I'm now integrating new diagram elements for clarity. I'm focusing on highlighting the sulfonamide's role in altering molecular properties. I'm showcasing how these changes impact membrane permeability and metabolic stability. I'm emphasizing the sulfonamide as a suitable bioisostere to address challenges encountered in carboxylic acids.

Visualizing Detection Enhancement

I'm now detailing the impact of benzenesulfonyl chloride (BsCl) derivatization on amine analysis. The focus is improving detection limits using mass spectrometry by introducing the hydrophobic benzene ring via sulfonamide formation. This workflow visualizes and self-validates chromatographic resolution and sensitivity enhancement. I am planning to validate with cited protocols.

Validating Code Compliance

I'm now meticulously validating the DOT diagram code against the prescribed palette and contrast rules. I'm reviewing node fill colors, font colors, and ensuring adequate contrast for readability, particularly for the labels. I'm focusing on the conversion of aliphatic amines to sulfonamides, and confirming that the colors provide distinct separation of elements. I am also checking the visual precipitation.

Validating Palette Consistency

I am now meticulously verifying diagram elements for color consistency. I've re-reviewed the color palette and ensured consistent application across all visual representations. My focus is on the readability of the workflow and I am also ensuring the contrasting separation of amines. I am continuing to check the color assignments, specifically to make sure the contrast is clear.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-(2-Methoxyethoxy)benzenesulfonyl Chloride

Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1][2][3] First introduced in the 1930s with the advent of antibacterial sulfa drugs, this versatile scaffold has since been integrated into drugs for a multitude of diseases, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals.[2][3] The enduring appeal of the sulfonamide moiety lies in its ability to act as a bioisostere of the amide bond, offering similar geometric properties but with altered metabolic stability, hydrogen bonding capabilities, and polar surface area.[4]

The most prevalent and robust method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][5][6] This application note provides a detailed guide for the synthesis of novel sulfonamides utilizing 3-(2-Methoxyethoxy)benzenesulfonyl chloride , a versatile building block for introducing a flexible, polar side chain into target molecules. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of new chemical entities.

Reagent Spotlight: 3-(2-Methoxyethoxy)benzenesulfonyl Chloride

3-(2-Methoxyethoxy)benzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as a key electrophile in the synthesis of a diverse range of sulfonamides. The presence of the 2-methoxyethoxy side chain at the meta-position of the benzene ring imparts unique physicochemical properties to the resulting sulfonamide derivatives, potentially influencing their solubility, pharmacokinetic profile, and target engagement.

Property Value Source
CAS Number 1602988-63-5[7]
Molecular Formula C₉H₁₁ClO₄S[7]
Physical Form Liquid[7]
Purity ≥95%[7]
Storage Temperature 2-8 °C[7]

The reactivity of 3-(2-Methoxyethoxy)benzenesulfonyl chloride is characteristic of aromatic sulfonyl chlorides. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines.[8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from 3-(2-Methoxyethoxy)benzenesulfonyl chloride and an amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[9]

Sulfonamide Synthesis Mechanism cluster_0 Reaction Mechanism Reagents 3-(2-Methoxyethoxy)benzenesulfonyl Chloride + Amine (R-NH₂) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products Sulfonamide + HCl Intermediate->Products Chloride Elimination

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides, including 3-(2-Methoxyethoxy)benzenesulfonyl chloride, are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated chemical fume hood.[10][11][12] They can cause severe burns to the skin and eyes and damage to the respiratory tract if inhaled.[10] The reaction with water can be exothermic and produce corrosive hydrochloric acid gas.[10][13]

Mandatory Personal Protective Equipment (PPE):

  • Tightly fitting safety goggles and a face shield.[10][12]

  • Chemical-resistant gloves (e.g., nitrile).[10][12]

  • A chemical-resistant lab coat.[10][12]

Protocol 1: General Synthesis of a Sulfonamide from a Primary or Secondary Amine

This protocol describes a general method for the reaction of 3-(2-Methoxyethoxy)benzenesulfonyl chloride with a primary or secondary amine in the presence of an organic base.

Materials:

  • 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF.

  • Addition of Base: Add the organic base (TEA or pyridine, 1.5-2.0 eq) to the amine solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

Experimental_Workflow cluster_workflow Sulfonamide Synthesis Workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Base and Cool to 0°C A->B C 3. Slowly Add Sulfonyl Chloride Solution B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Aqueous Workup D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Protocol 2: Purification by Column Chromatography

The crude sulfonamide can be purified by column chromatography on silica gel.

Materials:

  • Crude sulfonamide product

  • Silica gel

  • A suitable solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Determine Eluent System: Use TLC to determine an appropriate solvent system that gives the desired product an Rf value of approximately 0.2-0.4.[14] A common starting point is a mixture of hexane and ethyl acetate.[14]

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Load the Sample: Dissolve the crude sulfonamide in a minimal amount of the reaction solvent or the eluent and load it onto the top of the silica gel column. For less soluble compounds, a dry loading technique can be employed.[14]

  • Elute the Column: Elute the column with the predetermined solvent system, collecting fractions in separate tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure sulfonamide.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Characterization of the Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the sulfonamide product.[15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic stretching frequencies of the sulfonamide functional group.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[16]

Analytical Technique Purpose
¹H and ¹³C NMRStructural Elucidation
Mass SpectrometryMolecular Weight Determination
FTIR SpectroscopyFunctional Group Identification
HPLCPurity Assessment

Troubleshooting

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture.
Hydrolysis of sulfonyl chlorideEnsure all glassware is thoroughly dried and use anhydrous solvents.[9]
Insufficient baseEnsure at least 1.5 equivalents of base are used to neutralize the HCl generated.[9]
Formation of Side Products Di-sulfonylation of primary aminesAdd the sulfonyl chloride slowly at 0 °C to control the reaction.[9]
Reaction of sulfonyl chloride with solventUse an inert solvent like DCM or THF.[9]
Difficulty in Purification Poor separation on column chromatographyOptimize the solvent system using TLC. A gradient elution may be necessary.[14]
Product is insolubleUse a dry loading technique for column chromatography.[14]

Conclusion

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a highly reliable and versatile method for accessing this important class of compounds. By utilizing 3-(2-Methoxyethoxy)benzenesulfonyl chloride, researchers can readily incorporate a unique and potentially beneficial side chain into their target molecules. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of novel sulfonamides for a wide range of applications in drug discovery and development.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (n.d.).
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. (2026, February 7).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride - Benchchem. (n.d.).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (n.d.).
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.).
  • SULPHURYL CHLORIDE CAS No 7791-25-5 - Safety Data Sheet. (n.d.).
  • Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024, October 8).
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
  • Benzenesulfonyl chloride - Wikipedia. (n.d.).
  • ​Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.).
  • SAFETY DATA SHEET. (2024, February 12).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
  • Benzenesulfonyl Chloride MSDS. (2005, October 11).
  • 3-(2-METHOXYETHOXY)BENZENESULFONYL CHLORIDE | 1602988-63-5 - Sigma-Aldrich. (n.d.).

Sources

Application

Application Note: 3-(2-Methoxyethoxy)benzenesulfonyl Chloride as a High-Solubility Protecting Group in Advanced Organic Synthesis

Mechanistic Rationale & Strategic Advantages In the synthesis of complex macrocycles, solid-phase peptides, and advanced pharmaceutical intermediates, the protection of primary and secondary amines is a critical pathway....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Advantages

In the synthesis of complex macrocycles, solid-phase peptides, and advanced pharmaceutical intermediates, the protection of primary and secondary amines is a critical pathway. Historically, arylsulfonyl groups—such as the standard p-toluenesulfonyl (Tosyl, Ts) group—have been favored due to the extreme stability of the resulting sulfonamides against harsh acidic, basic, and nucleophilic conditions [1].

However, this robust stability comes with a significant drawback: severe lipophilicity and poor solubility . As molecular weight increases during multi-step synthesis, the hydrophobic nature of standard arylsulfonamides often leads to precipitation, aggregation in solid-phase synthesis, and intractable purification issues.

To circumvent this, 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS 1602988-63-5) has emerged as a specialized, high-performance alternative [2]. By introducing a short, PEG-like 2-methoxyethoxy chain at the meta position of the benzene ring, this reagent fundamentally alters the physicochemical properties of the protected intermediate:

  • Enhanced Solvation: The ether oxygens participate in hydrogen bonding with polar aprotic solvents (DMF, NMP, THF) and increase aqueous solubility, preventing intermediate aggregation.

  • Directed Deprotection Kinetics: While maintaining the legendary stability of a sulfonamide, the meta-ether oxygen can act as a weak coordinating handle for single-electron transfer (SET) metals (e.g., Samarium) or specialized hydrides, facilitating milder and more regioselective reductive cleavage than unfunctionalized benzenesulfonyl groups [3].

  • Orthogonal Stability: It remains completely inert to standard Boc-deprotection (TFA) and Fmoc-deprotection (piperidine) conditions.

Comparative Physicochemical Data

To justify the selection of 3-(2-Methoxyethoxy)benzenesulfonyl chloride over traditional protecting groups, consider the quantitative and qualitative operational parameters summarized below.

Protecting GroupReagent MW ( g/mol )Relative Polarity (TLC Rf​ )Solubility in Polar Aprotic SolventsPrimary Cleavage MethodOrthogonality to Acid/Base
Tosyl (Ts) 190.65HighLowHarsh Acid (HBr/AcOH), Na/NH 3​ Low (Cleavage destroys sensitive groups)
Nosyl (Ns) 221.62ModerateModerateSoft Nucleophiles (PhSH, K 2​ CO 3​ )High
3-(2-Methoxyethoxy)benzenesulfonyl 250.70Low (Highly Polar)Very High SET Reduction (SmI 2​ ), Hydrides (Red-Al)High

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high yield while maintaining self-validating checkpoints to confirm reaction progress and structural integrity.

Protocol A: Amine Protection (Sulfonamide Formation)

Causality Focus: Minimizing bis-sulfonylation and preventing nucleophilic catalysis side-reactions.

Reagents:

  • Target Amine (1.0 eq)

  • 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.1 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Starting at 0 °C suppresses the kinetic formation of bis-sulfonamides in primary amines.

  • Base Addition: Add DIPEA dropwise. Rationale: DIPEA is sterically hindered. Unlike Triethylamine (TEA) or Pyridine, it acts strictly as a Brønsted base to scavenge HCl, preventing nucleophilic attack on the sulfonyl chloride which can lead to reactive, degradation-prone intermediates.

  • Reagent Addition: Dissolve 3-(2-Methoxyethoxy)benzenesulfonyl chloride in a minimal volume of DCM and add it dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation (TLC/LC-MS): Monitor the reaction. The product will exhibit a significantly lower Rf​ value compared to a standard Tosyl-protected analogue due to the polar PEG-like tail. LC-MS should show the [M+H]+ mass corresponding to the addition of 214 Da.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. The enhanced solubility of the product ensures it remains entirely in the organic phase without forming emulsions. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Orthogonal Deprotection via Reductive Cleavage

Causality Focus: Cleaving the highly stable N-S bond without utilizing harsh acids that degrade complex molecular architectures.

Reagents:

  • Protected Amine (1.0 eq)

  • Samarium(II) Iodide (SmI 2​ ) (0.1 M in THF, 4.0–6.0 eq)

  • Pyrrolidine or HMPA (Additive, 4.0 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the protected sulfonamide in anhydrous THF (degassed via freeze-pump-thaw to remove O 2​ , which instantly quenches SmI 2​ ).

  • Additive Introduction: Add pyrrolidine to the solution. Rationale: Amines coordinate to Sm(II), drastically increasing its reduction potential and enabling the single-electron transfer required to break the robust N-S bond at room temperature [1].

  • Reduction: Add the dark blue SmI 2​ solution dropwise at RT. The reaction is self-indicating; the blue color will rapidly fade to a pale yellow/white as Sm(II) is oxidized to Sm(III). Continue addition until a faint blue color persists, indicating complete consumption of the sulfonamide.

  • Validation: TLC will show the disappearance of the polar starting material and the appearance of the highly polar free amine (ninhydrin positive).

  • Quench & Workup: Quench the reaction by exposing it to air and adding saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​ . Rationale: This precipitates the samarium salts as insoluble Sm(OH) 3​ , which can be easily filtered through a pad of Celite, allowing for the clean recovery of the regenerated free amine.

(Note: Alternatively, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can be used for reductive cleavage in refluxing toluene, though this is less tolerant of sensitive reducible functional groups like esters [4].)

Workflow & Mechanistic Visualization

G Amine Free Amine Protected Protected Sulfonamide (Enhanced Solubility) Amine->Protected Protection Reagent 3-(2-Methoxyethoxy)benzenesulfonyl Chloride Reagent->Protected Base DIPEA / DCM (0 °C to RT) Base->Protected Downstream Multi-step Synthesis (Coupling, Oxidation, etc.) Protected->Downstream Stable to acid/base Deprotection Reductive Cleavage (SmI2, THF, RT) Downstream->Deprotection Product Regenerated Free Amine Deprotection->Product Deprotection

Fig 1. Workflow for the protection and orthogonal deprotection of amines using the title reagent.

References

  • Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at: 1

  • Vertex Pharmaceuticals Inc. (2024). WO2024129634A1 - Rbm39 sulfonamide inhibitors. World Intellectual Property Organization. Available at:2

  • Vedejs, E.; Lin, S. (1994). "Deprotection of Arenesulfonamides with Samarium iodide". The Journal of Organic Chemistry, 59(7), 1602–1603. Available at:1

  • Gold, E. H.; Babad, E. (1972). "Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride". The Journal of Organic Chemistry, 37(13), 2208–2210. Available at: 3

Sources

Method

Application Note: 3-(2-Methoxyethoxy)benzenesulfonyl Chloride in Organic Synthesis and Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and application in targeted protein degradation (Molecular Glues). Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and application in targeted protein degradation (Molecular Glues).

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of functionalized building blocks is paramount for optimizing both the pharmacodynamics and pharmacokinetics of drug candidates. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) has emerged as a highly versatile electrophilic intermediate, particularly in the synthesis of novel aryl sulfonamide therapeutics.

The structural architecture of this compound offers two distinct chemical advantages:

  • The Sulfonyl Chloride Moiety: Acts as a highly reactive electrophile, enabling rapid and high-yielding coupling with primary and secondary amines to form stable sulfonamide linkages.

  • The 3-(2-Methoxyethoxy) Substituent: Functions as a miniature polyethylene glycol (PEG)-like extension. This ether-rich chain significantly enhances the aqueous solubility of the resulting drug molecule, modulates its lipophilicity (LogP), and introduces flexible hydrogen-bond acceptors that can engage in critical solvent-exposed interactions within target protein binding pockets.

Quantitative Physicochemical Profile

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 3-(2-Methoxyethoxy)benzenesulfonyl chloride
CAS Number 1602988-63-5
Molecular Formula C9H11ClO4S
Molecular Weight 250.70 g/mol
Appearance Colorless to pale yellow oil/crystalline solid
Storage Conditions 2–8°C, under inert atmosphere (highly moisture sensitive)
Primary Reactivity Electrophilic sulfonyl transfer reagent

Application Focus: Synthesis of RBM39 Molecular Glue Degraders

A primary application of 3-(2-Methoxyethoxy)benzenesulfonyl chloride is its use as a core scaffold in the development of RBM39 sulfonamide inhibitors .

RNA-binding motif protein 39 (RBM39) is an essential serine/arginine-rich RNA-binding protein implicated in pre-mRNA splicing and transcriptional co-regulation. It is frequently overexpressed in various solid and hematological malignancies, including colorectal cancer and acute myeloid leukemia, making it a high-value oncology target .

Aryl sulfonamides synthesized from this building block do not act as traditional competitive inhibitors. Instead, they function as molecular glues . The sulfonamide compound binds to the E3 ubiquitin ligase receptor DCAF15, altering its surface topology to recruit RBM39. This ternary complex formation leads to the rapid polyubiquitination and subsequent proteasomal degradation of RBM39, halting cancer cell proliferation .

RBM39Pathway SC 3-(2-Methoxyethoxy) benzenesulfonyl chloride SM Aryl Sulfonamide (Molecular Glue) SC->SM Amine Coupling Complex Ternary Complex (RBM39 + DCAF15) SM->Complex Binds Ub Polyubiquitination via CUL4 Ligase Complex->Ub Recruits Degradation Proteasomal Degradation Ub->Degradation Triggers Effect Cancer Cell Apoptosis Degradation->Effect Induces

Figure 1: Mechanism of action for sulfonamide-based RBM39 molecular glue degraders.

Synthetic Methodologies & Mechanistic Causality

The generation of highly functionalized sulfonyl chlorides requires precise synthetic control to avoid competing side reactions (such as electrophilic aromatic substitution at undesired positions).

Table 2: Comparison of Sulfonyl Chloride Generation Methods

MethodReagentsAdvantagesLimitations
Oxidative Chlorination (Recommended)Benzyl thioether, NCS, AcOH/H2OHigh regioselectivity; excellent functional group tolerance.Requires multi-step synthesis from an aryl halide precursor.
Direct Chlorosulfonation Aryl ether, Chlorosulfonic acidOne-pot procedure; inexpensive reagents.Poor regioselectivity; harsh acidic conditions degrade ethers.
Sandmeyer-Type Reaction Aniline derivative, NaNO2, HCl, SO2, CuClUtilizes readily available aniline starting materials.Generates toxic SO2 gas; diazonium intermediates can be unstable.

Because the methoxyethoxy group is sensitive to harsh, highly acidic conditions (which can cleave the ether linkage), the Oxidative Chlorination route via a benzyl thioether intermediate is the industry standard for synthesizing 3-(2-Methoxyethoxy)benzenesulfonyl chloride .

SynthesisWorkflow SM 1-Bromo-3-(2-methoxyethoxy)benzene Step1 Thioetherification Benzyl Mercaptan, Pd2(dba)3 XantPhos, DIPEA, 100°C SM->Step1 Int1 Benzyl(3-(2-methoxyethoxy)phenyl)sulfane Step1->Int1 High Yield Step2 Oxidative Chlorination N-Chlorosuccinimide (NCS) AcOH/H2O, 0°C to RT Int1->Step2 Prod 3-(2-Methoxyethoxy)benzenesulfonyl chloride Step2->Prod Isolation

Figure 2: De novo synthetic workflow for 3-(2-Methoxyethoxy)benzenesulfonyl chloride.

Experimental Protocols

The following protocols provide a self-validating system for the de novo synthesis of the sulfonyl chloride and its subsequent application in sulfonamide library generation.

Protocol A: De Novo Synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride

Step 1: Palladium-Catalyzed Thioetherification Mechanistic Insight: XantPhos is utilized as the ligand due to its exceptionally wide bite angle (111°), which forces the palladium intermediate into a geometry that highly favors reductive elimination, thereby driving the formation of the C-S bond while suppressing off-target cross-coupling.

  • Preparation: To a flame-dried round-bottom flask, add 1-bromo-3-(2-methoxyethoxy)benzene (1.0 g, 4.3 mmol) and N,N-diisopropylethylamine (DIPEA) (2.3 mL, 13 mmol) in anhydrous dioxane (150 mL).

  • Catalyst Loading: Add benzyl mercaptan (0.65 g, 5.2 mmol), XantPhos (0.25 g, 0.4 mmol), and Pd2(dba)3 (0.20 g, 0.2 mmol).

  • Reaction: Degas the mixture with nitrogen for 10 minutes. Stir the resulting mixture at 100 °C for 1 hour.

  • Workup: Cool to room temperature, dilute with deionized water (200 mL), and extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to afford benzyl(3-(2-methoxyethoxy)phenyl)sulfane.

Step 2: Oxidative Chlorination Mechanistic Insight: The acetic acid/water mixture is critical. Water acts as the nucleophilic oxygen source to fully oxidize the sulfur atom to the +6 oxidation state, while acetic acid maintains substrate solubility and provides a mildly acidic environment to prevent over-oxidation of the aromatic ring.

  • Preparation: Dissolve the purified benzyl(3-(2-methoxyethoxy)phenyl)sulfane (0.5 g, 1.8 mmol) in a mixture of acetic acid and water (10 mL, typically 3:1 v/v).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (NCS) (0.49 g, 3.6 mmol) in portions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (20 mL), wash carefully with saturated aqueous NaHCO3 to neutralize residual acetic acid, dry over Na2SO4, and concentrate to yield 3-(2-methoxyethoxy)benzenesulfonyl chloride . Note: Use immediately or store at 2-8°C under argon to prevent hydrolysis.

Protocol B: General Procedure for Sulfonamide Coupling

Mechanistic Insight: The highly electrophilic sulfur center is susceptible to nucleophilic attack by amines. A non-nucleophilic base (like Pyridine or DIPEA) is strictly required to act as an acid scavenger. Without it, the generated HCl byproduct will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Preparation: Dissolve the desired primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add Pyridine or DIPEA (2.5 eq) and cool the mixture to 0 °C.

  • Coupling: Dissolve 3-(2-methoxyethoxy)benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the amine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours (monitor via TLC or LC-MS).

  • Workup: Quench with 1N aqueous HCl (to remove excess base and unreacted amine), extract with DCM, wash with brine, dry over MgSO4, and concentrate to yield the target sulfonamide.

References

  • Xu, C., Chen, X., Zhang, X., et al. (2021). RNA-binding protein 39: a promising therapeutic target for cancer. Cell Death Discovery, 7, 214. Available at:[Link][1][2]

  • Mai, S., Qu, X., Li, P., et al. (2016). Global regulation of alternative RNA splicing by the SR-rich protein RBM39. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1859(8), 1014-1024. Available at:[Link][3]

  • Vertex Pharmaceuticals Incorporated (2024). Rbm39 sulfonamide inhibitors. World Intellectual Property Organization Patent No. WO2024129634A1. Available at:[4][5]

Sources

Application

Application Note: Safe Handling and Experimental Protocols for 3-(2-Methoxyethoxy)benzenesulfonyl chloride

Executive Summary & Application Context 3-(2-Methoxyethoxy)benzenesulfonyl chloride is a highly reactive electrophilic reagent widely utilized in medicinal chemistry and drug discovery. It is prominently featured in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(2-Methoxyethoxy)benzenesulfonyl chloride is a highly reactive electrophilic reagent widely utilized in medicinal chemistry and drug discovery. It is prominently featured in the synthesis of sulfonamide-based therapeutics, such as targeted RBM39 RNA-binding protein inhibitors (1)[1]. Due to its extreme reactivity, this compound poses significant safety risks, including severe corrosivity and violent exothermic hydrolysis upon contact with moisture (2)[2].

As a Senior Application Scientist, I have structured this guide to provide a self-validating framework: proper setup prevents exposure, controlled reaction parameters prevent thermal runaway, and systematic quenching neutralizes residual hazards.

Physicochemical & Hazard Profile

Understanding the physical properties of the reagent is the first step in risk mitigation.

Table 1: Chemical Properties and Hazard Summary

Property / HazardDescription
Chemical Name 3-(2-Methoxyethoxy)benzenesulfonyl chloride
CAS Number 1602988-63-5 (3)[3]
Molecular Formula C9H11ClO4S[3]
Molecular Weight 250.70 g/mol [3]
Primary Hazards Corrosive (Causes severe skin burns and eye damage) (4)[4]; Highly Moisture-Sensitive (5)[5].
Incompatibilities Water, strong bases, strong oxidizing agents, alcohols, active amines[2].
Decomposition Products Hydrogen chloride (HCl) gas, sulfur oxides (SOx), carbon oxides (6)[6].

Mechanistic Causality: The Importance of Anhydrous Conditions

To understand the strict handling requirements, one must examine the underlying chemical causality. The sulfonyl group is highly electrophilic. When exposed to ambient moisture or liquid water, it undergoes rapid nucleophilic attack by H₂O.

  • The Hazard Mechanism: This hydrolysis reaction is highly exothermic and rapidly generates stoichiometric amounts of hydrochloric acid (HCl) and the corresponding sulfonic acid[2].

  • Practical Consequence: If moisture enters a sealed storage bottle, the generation of HCl gas will pressurize the container, leading to a severe risk of explosive rupture upon opening[4],[6]. Therefore, inert atmosphere techniques are not just for optimizing reaction yield—they are a critical safety mechanism.

Mechanism A 3-(2-Methoxyethoxy) benzenesulfonyl chloride B H2O (Moisture) A->B Unintended Exposure C Amine + DIPEA A->C Controlled Synthesis D Violent Exothermic Hydrolysis (HCl gas + Sulfonic Acid) B->D E Target Sulfonamide (Stable Product) C->E

Figure 1: Divergent reaction pathways highlighting the danger of moisture exposure.

Experimental Protocols

The following protocols form a self-validating system. We summarize the logic behind the stoichiometry before detailing the execution steps.

Table 2: Standard Stoichiometric Ratios for Sulfonylation

ReagentRoleEquivalentsRationale
Target AmineNucleophile1.0Limiting reagent to maximize yield of valuable amines.
3-(2-Methoxyethoxy)benzenesulfonyl chlorideElectrophile1.1 - 1.2Slight excess ensures complete conversion of the amine[1].
DIPEA or TriethylamineAcid Scavenger2.0 - 3.0Neutralizes the HCl byproduct; prevents amine protonation[1].
Saturated NaHCO₃ (aq)Quenching Agent5.0 - 10.0Vast excess ensures complete neutralization of unreacted sulfonyl chloride[2].
Protocol A: Pre-Reaction Setup & Anhydrous Handling

Objective: To transfer and weigh the reagent without moisture contamination or personnel exposure. Required PPE: Certified chemical fume hood, tightly fitting safety goggles, face shield, chemical-resistant nitrile gloves (inspected for pinholes), and a flame-resistant lab coat (7)[7].

  • Preparation: Ensure all glassware (round-bottom flasks, syringes, stir bars) is oven-dried (120 °C for >4 hours) and cooled under a stream of dry Argon or Nitrogen.

  • Atmosphere Control: Establish an inert atmosphere using a Schlenk line. Purge the reaction vessel with Argon for 15 minutes prior to reagent introduction.

  • Handling: Weigh the reagent rapidly in a glovebag or use a continuous argon cone over the balance. If the reagent has melted into a liquid state, transfer it using a dry, gas-tight syringe purged with Argon.

  • Storage Post-Use: Flush the reagent bottle heavily with Argon before sealing. Wrap the cap with Parafilm and store in a secondary desiccator at the recommended temperature[5].

Protocol B: Representative Sulfonamide Synthesis

Objective: Controlled amination of 3-(2-methoxyethoxy)benzenesulfonyl chloride to yield a stable sulfonamide[1].

  • Amine Preparation: Dissolve the target amine (1.0 equiv.) in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) under Argon.

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv.) to act as an acid scavenger[1].

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. Causality: Lowering the thermal baseline mitigates the exothermic nature of the subsequent nucleophilic acyl substitution.

  • Reagent Addition: Add 3-(2-methoxyethoxy)benzenesulfonyl chloride (1.1 - 1.2 equiv.) dropwise (if in solution) or in small portions.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours until completion is verified by TLC or LC-MS[1].

Protocol C: Safe Quenching and Workup

Objective: To safely neutralize unreacted sulfonyl chloride before aqueous extraction[2].

  • Cooling: Re-cool the completed reaction mixture to 0 °C using an ice bath[2].

  • Quench Preparation: Prepare a beaker with a large volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (at least 5-10 molar equivalents relative to the sulfonyl chloride)[2].

  • Neutralization: Slowly add the NaHCO₃ solution to the reaction mixture dropwise.

    • Warning: This step will generate significant CO₂ gas evolution. Ensure the fume hood sash is lowered and venting is unobstructed[2].

  • Phase Separation: Once gas evolution ceases, dilute with additional solvent (e.g., EtOAc or DCM). Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine[1]. Dry over anhydrous Na₂SO₄.

QuenchWorkflow Step1 1. Reaction Completion (Contains Excess R-SO2Cl) Step2 2. Ice Bath Cooling (Equilibrate to 0 °C) Step1->Step2 Thermal control Step3 3. Slow Addition of Saturated NaHCO3 (aq) Step2->Step3 Dropwise addition Step4 4. CO2 Gas Evolution (Maintain Fume Hood Venting) Step3->Step4 Neutralization of HCl & R-SO2Cl Step5 5. Aqueous Workup (Phase Separation) Step4->Step5 pH > 7 achieved, gas ceases

Figure 2: Step-by-step safe quenching protocol for unreacted sulfonyl chlorides.

Emergency & Spill Response

Even with rigorous protocols, accidental exposure or spills require immediate, calculated action.

  • Small Spills: Evacuate non-essential personnel. Do not use water or combustible materials like paper towels directly on the spill. Cover the spill completely with a dry, inert absorbent material such as dry sand, soda ash, or a specialized chemical binder[2]. Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[7].

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water using a safety shower or eyewash station for at least 15 minutes. Remove contaminated clothing immediately. Seek emergency medical attention[4],[6].

References

  • Title: WO2024129634A1 - Rbm39 sulfonamide inhibitors Source: Google Patents URL: 1

  • Title: Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Source: BenchChem URL: 2

  • Title: Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND Source: ChemicalBook URL: 7

  • Title: SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride Source: TCI Chemicals URL: 4

  • Title: SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride Source: MilliporeSigma (Sigma-Aldrich) URL: 5

  • Title: Sulfuryl chloride / Sulfonyl Chloride SDS Source: Santa Cruz Biotechnology (SCBT) URL: 6

  • Title: C9H11ClO4S - Chemical Dictionary Source: Guidechem URL: 3

Sources

Method

Stability and Storage Protocols for 3-(2-Methoxyethoxy)benzenesulfonyl Chloride: An In-Depth Technical Guide

Introduction & Chemical Context As a Senior Application Scientist, ensuring the integrity of highly reactive chemical intermediates is paramount to reproducible drug development. 3-(2-Methoxyethoxy)benzenesulfonyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

As a Senior Application Scientist, ensuring the integrity of highly reactive chemical intermediates is paramount to reproducible drug development. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) is a critical electrophilic building block utilized in the synthesis of aryl sulfonamides. Recently, these sulfonamides have gained significant prominence as molecular glue degraders that target the RBM39 splicing factor, promoting its interaction with the CUL4-DCAF15 E3 ubiquitin ligase for proteasomal degradation 1.

Despite its utility, the sulfonyl chloride functional group is inherently unstable when exposed to environmental stressors. This guide delineates the causality behind its degradation and establishes a self-validating protocol for its long-term storage and handling.

Mechanistic Causality of Degradation

To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The central sulfur atom in a sulfonyl chloride is tetrahedrally coordinated and rendered highly electrophilic by the electron-withdrawing effects of two double-bonded oxygen atoms and a chlorine atom 2.

  • Hydrolytic Degradation: When exposed to ambient humidity, water acts as a nucleophile, attacking the electrophilic sulfur center. This displacement reaction ejects the chloride ion, forming 3-(2-methoxyethoxy)benzenesulfonic acid and evolving corrosive hydrogen chloride (HCl) gas 3. The accumulation of HCl gas pressurizes sealed containers, posing a structural hazard and accelerating further autocatalytic degradation.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can undergo homolytic or heterolytic cleavage of the S–Cl bond. This pathway leads to the release of sulfur dioxide (SO₂) gas and the formation of aryl radicals or cations, irreversibly destroying the reagent 4.

Degradation Compound 3-(2-Methoxyethoxy) benzenesulfonyl chloride Hydrolysis Nucleophilic Attack (Hydrolysis) Compound->Hydrolysis ThermalDecomp S-Cl Bond Cleavage (Decomposition) Compound->ThermalDecomp Moisture Moisture (H2O) Moisture->Hydrolysis Heat Thermal Stress Heat->ThermalDecomp Products1 Sulfonic Acid + HCl Gas Hydrolysis->Products1 Products2 SO2 + Byproducts ThermalDecomp->Products2

Logical relationship of environmental stressors and sulfonyl chloride degradation.

Quantitative Storage Parameters

To mitigate the degradation pathways outlined above, the storage environment must be strictly controlled. The following table summarizes the quantitative parameters required to maintain the chemical integrity of 3-(2-methoxyethoxy)benzenesulfonyl chloride 5.

ParameterOptimal ConditionAcceptable RangeScientific Rationale
Temperature 2–8 °C-20 °C to 8 °CReduces kinetic energy, preventing thermal S–Cl bond cleavage and SO₂ evolution.
Atmosphere Argon (Ar)Nitrogen (N₂)Displaces atmospheric oxygen and moisture; Argon is preferred as it is heavier than air and blankets the liquid/solid surface.
Container Amber GlassOpaque FluoropolymerPrevents photolytic degradation. Glass prevents the leaching of plasticizers which can act as weak nucleophiles.
Moisture Limit < 10 ppm H₂O< 50 ppm H₂OPrevents the nucleophilic attack of water on the highly electrophilic sulfur center.
Seal Type PTFE-lined SeptumTeflon Tape + CapPTFE is chemically inert to HCl gas and prevents moisture ingress during long-term storage.

Experimental Protocol: Anhydrous Aliquoting and Storage

Repeatedly opening a bulk container of sulfonyl chloride introduces atmospheric moisture, leading to cumulative degradation. To prevent this, the material must be aliquoted immediately upon receipt.

Workflow Step1 Purge Glovebox Step2 Dry Glassware Step1->Step2 Step3 Aliquot Material Step2->Step3 Step4 PTFE Seal Step3->Step4 Step5 Store at 2-8°C Step4->Step5

Step-by-step inert atmosphere aliquoting and cold storage workflow.

Step-by-Step Methodology:
  • Preparation of the Inert Environment: Transfer the sealed bulk bottle of 3-(2-methoxyethoxy)benzenesulfonyl chloride into a glovebox. Purge the glovebox with high-purity Argon gas until the internal moisture monitor reads < 10 ppm H₂O.

  • Glassware Preparation: Ensure all receiving amber glass vials have been oven-dried at 120 °C for at least 4 hours and cooled directly inside the glovebox antechamber under vacuum.

  • Material Transfer: Using a dry, glass syringe (if liquid) or an anti-static spatula (if crystalline solid), transfer single-use quantities (e.g., 100 mg to 1 g) into the pre-dried amber vials.

  • Sealing: Cap each vial tightly with a PTFE-lined silicone septum cap. Wrap the exterior junction of the cap and vial with Parafilm or Teflon tape to provide a secondary barrier against moisture ingress.

  • Cold Storage: Remove the aliquots from the glovebox and immediately transfer them to a dedicated, desiccated secondary container (e.g., a sealed Tupperware containing Drierite). Store this secondary container in a spark-free refrigerator maintained strictly at 2–8 °C 6.

Self-Validating Protocol: Quality Control & Stability Assessment

A protocol is only as reliable as its validation mechanism. Because sulfonyl chlorides degrade into sulfonic acids and HCl, the efficacy of your storage conditions can be empirically validated by monitoring these byproducts. Before utilizing a stored aliquot in a sensitive synthesis (e.g., coupling with an amine to form an RBM39 inhibitor), execute the following Quality Control (QC) loop.

Step-by-Step QC Methodology:
  • Visual and Olfactory Inspection: Before opening, inspect the vial. A bulging septum indicates HCl gas evolution (a primary sign of hydrolysis). A darkening of the material (brown/black) indicates thermal decomposition 4. Caution: Do not intentionally smell the compound; rely on safe handling in a fume hood.

  • Moisture Quantification (Karl Fischer Titration): Withdraw a 10 mg sample and dissolve it in anhydrous methanol inside the titration vessel. Perform a coulometric Karl Fischer titration. The batch is validated for use if the moisture content is ≤ 0.05% 2.

  • Purity Assessment (HPLC Analysis):

    • Prepare a 1 mg/mL solution of the compound in anhydrous acetonitrile.

    • Inject onto a C18 Reverse-Phase HPLC column.

    • Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality Check: The intact sulfonyl chloride will elute later (more hydrophobic) than the sulfonic acid degradation product (highly polar). If the sulfonic acid peak exceeds 2% relative area, the storage protocol has been compromised, and the aliquot must be discarded or repurposed.

References

  • WO2024129634A1 - Rbm39 sulfonamide inhibitors. Google Patents.
  • Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India. Shakti Chemicals.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.
  • Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. BenchChem.
  • Safety Data Sheet - Azetidine-1-sulfonyl chloride. ChemScene.

Sources

Application

Application Note: Continuous Flow Synthesis of Sulfonamides using 3-(2-Methoxyethoxy)benzenesulfonyl Chloride

Abstract This application note details a robust and scalable method for the synthesis of sulfonamides utilizing 3-(2-Methoxyethoxy)benzenesulfonyl chloride in a continuous flow chemistry setup. The protocol herein is des...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable method for the synthesis of sulfonamides utilizing 3-(2-Methoxyethoxy)benzenesulfonyl chloride in a continuous flow chemistry setup. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry, such as enhanced safety, improved reaction control, and higher throughput, for the synthesis of complex sulfonamide derivatives. While specific literature on the flow chemistry of 3-(2-Methoxyethoxy)benzenesulfonyl chloride is not yet prevalent, the principles and protocols detailed are extrapolated from well-established procedures for analogous sulfonyl chlorides and are grounded in fundamental organic chemistry principles.[1][2]

Introduction: The Significance of Sulfonamides and the Advantages of Flow Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The synthesis of these vital compounds traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in a batch process.[3] While effective, batch synthesis of sulfonamides can present challenges, particularly on a larger scale. These challenges include exothermic reactions that are difficult to control, potential for side reactions, and safety concerns associated with the handling of reactive sulfonyl chlorides.[4]

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor, several key advantages are realized:

  • Enhanced Safety: The small reaction volume at any given time significantly mitigates the risks associated with exothermic events.[1]

  • Precise Reaction Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[1]

  • Improved Scalability: Scaling up production is a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel, bypassing the need for re-optimization in larger vessels.[1]

  • Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification steps, streamlining the entire workflow.

This application note focuses on 3-(2-Methoxyethoxy)benzenesulfonyl chloride, a reagent that introduces a flexible and polar side chain, potentially improving the pharmacokinetic properties of the resulting sulfonamides.

Reagent and Reactor Setup

Reagent Properties: 3-(2-Methoxyethoxy)benzenesulfonyl chloride
PropertyValueSource
CAS Number 1602988-63-5[5]
Molecular Formula C9H11ClO4S[5]
Molecular Weight 250.70 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Reactivity The sulfonyl chloride group is highly electrophilic and will react with nucleophiles such as amines and water.[1][6] The methoxyethoxy substituent is an electron-donating group, which may slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[7][8]
Recommended Flow Reactor Setup

A simple and effective setup for the sulfonylation reaction involves two syringe pumps, a T-mixer, and a heated coil reactor. A back-pressure regulator is used to maintain a constant pressure within the system, which can be beneficial for suppressing solvent boiling and enhancing reaction rates.

Flow_Setup cluster_pumps Reagent Delivery PumpA Syringe Pump A (Sulfonyl Chloride Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Amine & Base Solution) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Diagram of the continuous flow setup for sulfonamide synthesis.

Proposed Protocol: Continuous Flow Synthesis of N-Benzyl-3-(2-methoxyethoxy)benzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide using 3-(2-Methoxyethoxy)benzenesulfonyl chloride and benzylamine. The parameters provided are a starting point for optimization.

Reagent Preparation
  • Solution A (Sulfonyl Chloride): Prepare a 0.5 M solution of 3-(2-Methoxyethoxy)benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN)).

  • Solution B (Amine & Base): Prepare a solution containing benzylamine (0.5 M, 1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.6 M, 1.2 equivalents) in the same solvent as Solution A.

Rationale for Reagent Choices:

  • Solvent: THF and ACN are good choices as they are polar aprotic solvents that can dissolve the reactants and are generally inert to the reaction conditions.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] Using a slight excess of a tertiary amine base prevents the protonation of the primary amine, which would render it non-nucleophilic.

Flow Reactor Parameters
ParameterRecommended ValueRationale
Flow Rate (Pump A) 0.25 mL/minTo achieve a 1:1 stoichiometric ratio of sulfonyl chloride to amine.
Flow Rate (Pump B) 0.25 mL/minTo achieve a 1:1 stoichiometric ratio of sulfonyl chloride to amine.
Total Flow Rate 0.5 mL/min
Reactor Volume 5.0 mLA common volume for lab-scale flow reactors.
Residence Time 10 minutesCalculated as Reactor Volume / Total Flow Rate. This is a typical starting point for sulfonylation reactions.
Temperature 60 °CElevated temperatures can increase the reaction rate. The high boiling point of many suitable solvents allows for superheating in a closed flow system.
Pressure 10 bar (145 psi)A moderate back pressure ensures single-phase flow and can enhance reaction rates.
Experimental Procedure
  • System Priming: Prime both syringe pumps and the flow reactor with the reaction solvent to ensure the system is free of air and moisture.

  • Reaction Initiation: Start the flow of Solution A and Solution B at the specified flow rates. The solutions will mix in the T-mixer and enter the heated coil reactor.

  • Steady State: Allow the system to reach a steady state, which typically takes 2-3 times the residence time (20-30 minutes in this case).

  • Product Collection: Once at a steady state, collect the product stream from the outlet of the back-pressure regulator.

  • Work-up: The collected product stream can be worked up in a batchwise fashion. A typical work-up involves diluting the mixture with a suitable organic solvent (e.g., ethyl acetate), washing with a mild aqueous acid (e.g., 1 M HCl) to remove the excess base and its salt, followed by a wash with brine. The organic layer is then dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Protocol_Workflow cluster_prep Preparation cluster_flow Flow Reaction cluster_workup Work-up & Purification PrepA Prepare Solution A (Sulfonyl Chloride in THF) Prime Prime System with THF PrepA->Prime PrepB Prepare Solution B (Amine & Base in THF) PrepB->Prime Start Start Pumps (0.25 mL/min each) Prime->Start React React in Coil (10 min, 60°C, 10 bar) Start->React Collect Collect Product at Steady State React->Collect Workup Aqueous Work-up Collect->Workup Purify Purify by Chromatography Workup->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Methoxyethoxy)benzenesulfonyl Chloride Workflows

Welcome to the Technical Support Center for 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5). This bifunctional reagent is widely utilized in drug development and organic synthesis to introduce the 3-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5). This bifunctional reagent is widely utilized in drug development and organic synthesis to introduce the 3-(2-methoxyethoxy)phenylsulfonyl moiety. However, its structural features—a highly electrophilic sulfonyl chloride group and a flexible, oxygen-rich ether linkage—make it susceptible to specific side reactions.

This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure experimental success and high-yield synthesis.

Section 1: Managing Sulfonyl Chloride Reactivity & Hydrolysis

FAQ 1: Why is my sulfonamide yield low, and why do I see a highly polar baseline spot on TLC? Answer: The most common side reaction for any sulfonyl chloride is hydrolysis. In the presence of adventitious moisture, 3-(2-methoxyethoxy)benzenesulfonyl chloride rapidly hydrolyzes to form 3-(2-methoxyethoxy)benzenesulfonic acid. This process is often inadvertently accelerated by the organic bases (e.g., pyridine, triethylamine) used to drive the sulfonylation. Pyridine, for instance, acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that is extremely sensitive to water [1]. The resulting sulfonic acid is highly polar, water-soluble, and appears at the baseline on normal-phase TLC. Causality & Solution: The nucleophilic attack by water outcompetes the amine if the amine is sterically hindered or poorly nucleophilic. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) and dry your amines over molecular sieves prior to use.

FAQ 2: How do I remove unreacted 3-(2-methoxyethoxy)benzenesulfonyl chloride during workup? Answer: Because this compound is a viscous oil with limited cold-water solubility, it can persist through standard aqueous washes and contaminate your final product [2]. Causality & Solution: Do not rely on simple water washes. Instead, implement an active quenching step. Adding a simple, highly water-soluble primary amine (like aqueous ammonia or N,N-dimethylethylenediamine) at the end of the reaction converts the unreacted sulfonyl chloride into a highly polar sulfonamide, which partitions cleanly into the aqueous layer during extraction.

Section 2: Protecting the 2-Methoxyethoxy Ether Linkage

FAQ 3: Can the 2-methoxyethoxy group undergo side reactions during strong acid workups? Answer: Yes. While ethers are generally stable to bases and mild acids, the 2-methoxyethoxy chain can undergo acidic cleavage if exposed to strong hydrohalic acids (e.g., HI, HBr) or strong Lewis acids (e.g., BBr₃) during global deprotection steps or harsh workups. Causality & Solution: Strong acids protonate the ether oxygen, creating a good leaving group. A subsequent SN​2 attack by the halide counterion (e.g., iodide or bromide) cleaves the alkyl chain, yielding a phenol derivative and an alkyl halide [3]. To prevent this, avoid prolonged exposure to strong acids; use mild organic acids (like citric acid or dilute HCl) for pH adjustment during workup.

FAQ 4: Does the ether chain affect metal-catalyzed downstream reactions? Answer: The 2-methoxyethoxy group acts as a bidentate ligand (similar to a short PEG chain). Its two oxygen atoms can chelate transition metals (e.g., Pd, Cu) used in subsequent cross-coupling steps. This coordination can sequester the catalyst, lowering the effective catalyst concentration and stalling the reaction. If downstream metal-catalyzed steps are sluggish, consider increasing the catalyst loading or using strongly coordinating, bulky ligands (like XPhos or BrettPhos) to outcompete the ether's chelation.

Section 3: Quantitative Data & Troubleshooting Workflows

Table 1: Summary of Side Reactions and Mitigation Strategies
Side ReactionCausal FactorAnalytical IndicatorMitigation Strategy
Hydrolysis Moisture + Base catalystPolar baseline spot (TLC);[M-Cl+OH] peak (LC-MS)Use anhydrous solvents; dry amines; purge with N₂/Ar.
Ether Cleavage Strong acids (HI, HBr, BBr₃)Loss of 58 Da (C₃H₆O) on LC-MS; Phenol formationUse mild acids (citric acid, 1M HCl) for workup/quenching.
Sulfonate Ester Formation Alcoholic solvents (MeOH, EtOH)Mass corresponds to methyl/ethyl sulfonateStrictly avoid alcoholic solvents; use DCM, THF, or MeCN.
Catalyst Sequestration Bidentate ether coordinationIncomplete downstream metal-catalyzed reactionsIncrease catalyst loading; use strongly binding phosphine ligands.

Section 4: Validated Experimental Protocol

Self-Validating Synthesis of Sulfonamides from 3-(2-Methoxyethoxy)benzenesulfonyl chloride

This protocol is designed to maximize sulfonamide yield while suppressing hydrolysis and ether cleavage [4]. It incorporates a self-validating TLC check to ensure complete consumption of the electrophile before active quenching.

Materials:

  • 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylethylenediamine (0.2 equiv, for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (Nitrogen or Argon).

  • Amine Dissolution: Dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic reaction and minimizes thermal degradation of the sulfonyl chloride.

  • Electrophile Addition: Dissolve 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.0 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes. Causality: Dropwise addition keeps the local concentration of the sulfonyl chloride low, preventing dimerization or runaway exotherms.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Validate reaction progress via TLC (Hexanes/EtOAc). The desired sulfonamide will typically run higher than the baseline sulfonic acid.

  • Active Quenching: Once the starting amine is consumed, add N,N-Dimethylethylenediamine (0.2 equiv) and stir for 15 minutes. Causality: This highly nucleophilic, water-soluble amine scavenges any unreacted sulfonyl chloride, converting it into a water-soluble byproduct.

  • Mild Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with cold 5% aqueous citric acid (to remove excess base and the quenching adduct without cleaving the ether), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Section 5: Visualizations

Troubleshooting Start Low Sulfonamide Yield Check Check LC-MS / TLC Start->Check Hydrolysis Polar Baseline Spot (Sulfonic Acid) Check->Hydrolysis Cleavage Mass = Desired - 58 Da (Ether Cleavage) Check->Cleavage Unreacted Unreacted SM (Sulfonyl Chloride) Check->Unreacted Sol1 Strictly Anhydrous Conditions Dry Solvents & Amines Hydrolysis->Sol1 Sol2 Avoid Strong Acids (HI/HBr) Use Mild Workup Cleavage->Sol2 Sol3 Increase Base Equivalents Warm to RT Unreacted->Sol3

Troubleshooting workflow for low yields in 3-(2-Methoxyethoxy)benzenesulfonyl chloride reactions.

Pathway SM 3-(2-Methoxyethoxy) benzenesulfonyl chloride Amine + Primary/Secondary Amine (Base, THF/DCM) SM->Amine Water + H2O (Moisture) (Base Catalyzed) SM->Water Acid + Strong Acid (e.g., HI) (Harsh Workup) SM->Acid Desired Sulfonamide (Desired Product) Amine->Desired Side1 Sulfonic Acid (Hydrolysis Product) Water->Side1 Side2 Phenol Derivative (Ether Cleavage Product) Acid->Side2

Reaction pathways showing desired sulfonylation versus hydrolysis and ether cleavage.

Section 6: References

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing). URL:[Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Improving Yield in Sulfonamide Synthesis with 3-(2-Methoxyethoxy)benzenesulfonyl chloride

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides using 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides using 3-(2-Methoxyethoxy)benzenesulfonyl chloride. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing sulfonamides with 3-(2-Methoxyethoxy)benzenesulfonyl chloride?

The core of this synthesis is a nucleophilic acyl substitution reaction. An amine (primary or secondary) acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-(2-Methoxyethoxy)benzenesulfonyl chloride.[1] The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][3][4]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yield in sulfonamide synthesis can stem from several factors. Systematically investigating these possibilities is key to troubleshooting.

Possible Cause 1: Inactive or Degraded Sulfonyl Chloride 3-(2-Methoxyethoxy)benzenesulfonyl chloride is sensitive to moisture.[2] Exposure to atmospheric humidity during storage or handling can lead to hydrolysis, converting the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid.[2]

Solution:

  • Use Fresh Reagent: Whenever possible, use a fresh bottle of the sulfonyl chloride.

  • Proper Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction.[2]

Possible Cause 2: Suboptimal Reaction Temperature Temperature control is critical.[5]

  • Too High: Excessive temperatures can lead to the degradation of both reactants and the desired sulfonamide product.[5] It can also promote the formation of unwanted side products.[5]

  • Too Low: Excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[5]

Solution:

  • Most sulfonamide syntheses are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Possible Cause 3: Incorrect Stoichiometry or Choice of Base The molar ratios of the amine, sulfonyl chloride, and base are crucial.

  • Base: A base is necessary to scavenge the HCl produced during the reaction.[3][4] Common choices include organic bases like triethylamine (TEA) or pyridine, or inorganic bases like potassium carbonate.[1][6] The basicity of the amine reactant is often insufficient.[1]

  • Stoichiometry: While a 1:1 molar ratio of amine to sulfonyl chloride is theoretically required, in practice, a slight excess of one reactant may be beneficial, depending on the specific substrates. However, a large excess can complicate purification.[1]

Solution:

  • Base Selection: Triethylamine and pyridine are widely used and effective organic bases.[1]

  • Stoichiometric Adjustments: Start with a 1:1.1 ratio of amine to sulfonyl chloride and 1.2-1.5 equivalents of base. Optimize from there based on your results.

Q3: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions are a common challenge in sulfonamide synthesis. Identifying the side products can provide valuable clues for optimizing your reaction conditions.

Side Product 1: 3-(2-Methoxyethoxy)benzenesulfonic acid This polar byproduct is a result of the hydrolysis of your starting sulfonyl chloride.[2]

Mitigation:

  • As mentioned in Q2, rigorous exclusion of water from your reaction is paramount. Use anhydrous solvents, dry glassware, and perform the reaction under an inert atmosphere.[2]

Side Product 2: Di-sulfonylation Product (with primary amines) Primary amines have two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.[2]

Mitigation:

  • Control Stoichiometry: Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride.[2]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, especially at the beginning of the reaction. This helps to maintain a low concentration of the sulfonyl chloride and favors mono-sulfonylation.[7]

  • Low Temperature: Perform the addition and initial phase of the reaction at a reduced temperature (e.g., 0 °C).[7]

Side Product 3: Sulfonate Ester If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine in reacting with the sulfonyl chloride, forming a sulfonate ester.[2]

Mitigation:

  • Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Solvent Purity: Ensure your chosen solvent is anhydrous and free of alcohol impurities.

Q4: My workup and purification are proving difficult. What are some best practices?

Effective workup and purification are essential for obtaining a high-purity product and an accurate yield.

Issue 1: Product is soluble in the aqueous phase during extraction. The sulfonamide product, especially if derived from a primary amine, can be acidic and may deprotonate and dissolve in a basic aqueous layer during workup.[1]

Solution:

  • After quenching the reaction, if you have used an aqueous base for workup, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The sulfonamide product should precipitate out and can be collected by filtration or extracted with an organic solvent.[1]

Issue 2: Removing unreacted 3-(2-Methoxyethoxy)benzenesulfonyl chloride.

Solution:

  • Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., 5% NaOH or K2CO3 solution) will hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonic acid salt.[8]

  • Scavenging Amine: Adding a small amount of a simple, water-soluble amine like ammonia or glycine to the reaction mixture after the main reaction is complete can react with the excess sulfonyl chloride. The resulting sulfonamide is often more easily separated during the workup.

Issue 3: Emulsion formation during extraction. Emulsions can make the separation of organic and aqueous layers challenging.

Solution:

  • Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: For persistent emulsions, centrifugation can be an effective method for separating the layers.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the synthesis of a sulfonamide from an amine and 3-(2-Methoxyethoxy)benzenesulfonyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[7]

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical approach to troubleshooting low-yielding reactions.

G start Low Yield Observed check_reagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? start->check_reagents check_conditions Were standard conditions used (base, solvent, temperature)? check_reagents->check_conditions Yes reagent_issue SOLUTION: Use fresh, anhydrous reagents and solvent. check_reagents->reagent_issue No base_issue SOLUTION: Screen alternative bases (e.g., Pyridine, DBU). check_conditions->base_issue No (Base suspected) hindered_substrate (Substrate may be sterically hindered or electronically deactivated) check_conditions->hindered_substrate Yes temp_issue SOLUTION: Cautiously increase temperature or extend reaction time. Monitor for decomposition. hindered_substrate->temp_issue

Caption: Decision tree for troubleshooting low-yield reactions.

Data Presentation

ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.[5]
Amine:Sulfonyl Chloride Ratio 1:1 to 1:1.2A slight excess of the sulfonyl chloride can drive the reaction to completion.
Base (e.g., TEA) 1.2 - 2.0 equivalentsNeutralizes the HCl byproduct.[2]
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents prevent hydrolysis of the sulfonyl chloride.[2]

Table 1: Recommended Reaction Parameters

Mechanistic Overview

The synthesis of a sulfonamide from an amine and a sulfonyl chloride proceeds through a well-established nucleophilic substitution pathway.

Caption: General reaction mechanism for sulfonamide formation.

References

Sources

Troubleshooting

Technical Support Center: Monitoring 3-(2-Methoxyethoxy)benzenesulfonyl Chloride Reactions by TLC

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-(2-Methoxyethoxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-(2-Methoxyethoxy)benzenesulfonyl chloride. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my reaction?

A1: The goal is to achieve clear separation between your starting material, 3-(2-Methoxyethoxy)benzenesulfonyl chloride, your other reactant (e.g., an amine or alcohol), and the resulting product. The product, typically a sulfonamide or sulfonate ester, will likely have a different polarity than the starting materials.

  • General Principle: Start with a binary mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane). A common starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

  • Optimization: Adjust the ratio of the solvents to achieve an optimal retardation factor (Rf) for your product, ideally between 0.3 and 0.5.[1][2] If your spots are too high on the plate (high Rf), your solvent system is too polar; increase the proportion of the non-polar solvent. Conversely, if your spots remain near the baseline (low Rf), increase the polarity of the mobile phase by adding more of the polar solvent.[3]

Q2: What is the best way to visualize the spots on my TLC plate?

A2: Since 3-(2-Methoxyethoxy)benzenesulfonyl chloride and its likely products contain a benzene ring, they are often UV-active.

  • Primary Method (Non-Destructive): Use a UV lamp at 254 nm.[4][5] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[4][6] This method is advantageous because it is non-destructive, allowing for further staining if needed.[5]

  • Secondary Method (Destructive): If UV visualization is not effective, or for compounds that are not UV-active, chemical stains can be used.

    • Iodine Chamber: Exposing the plate to iodine vapor is a general-purpose method that visualizes many organic compounds as yellow-brown spots.[4][7]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Spots will appear as yellow to brown against a purple background.[6]

Q3: My spots are streaking or "tailing." What's causing this and how can I fix it?

A3: Streaking can be caused by several factors:[8][9]

  • Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking.[8][10] Dilute your sample and re-spot. The ideal spot size is 1-2 mm in diameter.[11]

  • Inappropriate Solvent System: If the solvent system is not optimized, streaking can occur.[10] Experiment with different solvent polarities.

  • Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your product or starting material is basic (e.g., an amine), it may interact strongly with the silica, causing tailing.[12] Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can resolve this.[11][12] Conversely, for acidic compounds, adding a small amount of acetic or formic acid can improve spot shape.[12]

  • Compound Decomposition: Sulfonyl chlorides can be sensitive and may decompose on the silica plate, which can appear as a streak.[12] If you suspect this, you can try using a less reactive stationary phase like alumina plates or running the TLC quickly and visualizing it immediately.

Q4: How do I confirm if the reaction is complete?

A4: A reaction is considered complete when the limiting reactant has been fully consumed. On a TLC plate, this is observed when the spot corresponding to the limiting starting material is no longer visible in the lane spotted with the reaction mixture.[13] It is crucial to co-spot a mixture of your starting material and the reaction mixture to accurately compare their positions.

Q5: I see a new spot at the baseline in my reaction lane that wasn't there before. What could it be?

A5: A highly polar spot that remains at the baseline could be the sulfonic acid byproduct, 3-(2-methoxyethoxy)benzenesulfonic acid. This forms if the sulfonyl chloride starting material hydrolyzes due to the presence of water in the reaction.[14][15] Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid.[16][17] To minimize this, ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues encountered during TLC monitoring.

Scenario 1: No Spots are Visible on the TLC Plate
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Sample Concentration Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[10]This increases the concentration of the analyte on the plate, making it more likely to be detected by the visualization method.
Inappropriate Visualization Technique If using a UV lamp, try a chemical stain like iodine or potassium permanganate.[18]Not all organic compounds are UV-active. Chemical stains react with a broader range of functional groups to produce visible spots.[5]
High Volatility of Compound Run the TLC and visualize it immediately after development.If your compound has a low boiling point, it may evaporate from the plate before you have a chance to visualize it.[5]
Reaction Failure Confirm that the reaction was set up correctly and that all reagents were added.If there is no starting material or product to spot, nothing will be visible on the TLC plate.
Solvent Level Too High Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.[10]If the baseline is submerged, the spotted sample will dissolve into the solvent reservoir instead of migrating up the plate.[19]
Scenario 2: Poor Separation of Spots
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Solvent System Polarity Systematically vary the ratio of your polar and non-polar solvents. A good separation will have Rf values between 0.2 and 0.8.The polarity of the mobile phase directly influences the separation of compounds based on their differential affinities for the mobile and stationary phases.[8]
Complex Reaction Mixture Try a different solvent system altogether. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system for more polar compounds.Different solvent combinations have different selectivities for various functional groups, which can improve the resolution of complex mixtures.
Uneven Solvent Front Ensure the TLC plate is placed vertically in the chamber and not touching the sides. Check that the bottom of the plate is cut evenly.[19]An uneven solvent front will cause compounds to travel different distances across the plate, leading to inaccurate Rf values and poor separation.[11]

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Chamber Preparation: Add the chosen solvent system (e.g., 8:2 Hexanes:Ethyl Acetate) to a developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover and allow to equilibrate for 5-10 minutes.[13]

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[13]

  • Spotting:

    • Using a capillary tube, apply a small spot of a dilute solution of your limiting reactant to the 'SM' lane.

    • Apply a spot of your reaction mixture to the 'Rxn' lane.

    • Apply a spot of the limiting reactant on top of the reaction mixture spot in the 'Co' lane.

  • Development: Carefully place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm) and circle them with a pencil.[4] If necessary, use a secondary visualization method like an iodine chamber.

  • Analysis: Compare the spots in the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot in the 'Rxn' lane indicates the reaction is progressing towards completion.

Protocol 2: Calculation of Retardation Factor (Rf)

The Rf value is a ratio that helps in identifying and comparing compounds.[1][3]

Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2][20][21]

  • Measure the distance from the baseline to the center of your spot of interest.

  • Measure the distance from the baseline to the solvent front.

  • Divide the first value by the second to obtain the Rf value. The Rf value will always be between 0 and 1.[1]

Table 1: Example Rf Values in a 7:3 Hexane:Ethyl Acetate System

Compound Typical Rf Value Notes
3-(2-Methoxyethoxy)benzenesulfonyl chloride~0.6 - 0.7Relatively non-polar starting material.
Resulting Sulfonamide (with a primary amine)~0.3 - 0.4Generally more polar than the sulfonyl chloride.
3-(2-Methoxyethoxy)benzenesulfonic acid~0.0 - 0.1Highly polar hydrolysis byproduct; may remain at the baseline.

Note: These are example values and can vary based on specific reaction conditions and reactants.

Visual Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) spotting Spot Samples (SM, Co, Rxn) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting development Develop Plate spotting->development visualization Visualize Spots (UV, Stain) development->visualization analyze Analyze Results (Compare Lanes) visualization->analyze calculate_rf Calculate Rf Values analyze->calculate_rf

Caption: Workflow for TLC Reaction Monitoring.

Troubleshooting_Streaking start Problem: Streaking/Tailing Spots check_concentration Is the sample too concentrated? start->check_concentration check_compound_type Is the compound acidic or basic? check_concentration->check_compound_type No solution_dilute Solution: Dilute the sample check_concentration->solution_dilute Yes check_decomposition Is the compound decomposing on silica? check_compound_type->check_decomposition No solution_modify_eluent Solution: Add acid/base modifier to the eluent check_compound_type->solution_modify_eluent Yes solution_change_plate Solution: Use a different plate (e.g., alumina) check_decomposition->solution_change_plate Possible

Caption: Decision Tree for Troubleshooting Streaking Spots.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Oreate AI Blog. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Oreate AI Blog. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]

  • YouTube. (2009, August 6). How to calculate an Rf value. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ResearchGate. (2024, April 11). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Net-Com. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

Sources

Optimization

Technical Support Center: Reaction Optimization for 3-(2-Methoxyethoxy)benzenesulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into sulfonylation chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into sulfonylation chemistry. This document focuses on troubleshooting and optimizing the choice of base when reacting 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) with various amines to form sulfonamides.

This specific sulfonyl chloride is a highly valuable intermediate, frequently utilized in the synthesis of biologically active compounds, including targeted RBM39 sulfonamide inhibitors (1[1]). However, its unique structural features require careful consideration of reaction conditions to prevent yield loss.

The Logic of Base Selection in Sulfonylation

The reaction between a sulfonyl chloride and an amine is the most robust and widely utilized method for synthesizing sulfonamides (2[2]). The base serves two primary mechanistic functions:

  • Brønsted Neutralization: It acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the unreacted amine nucleophile will be protonated and precipitate as an unreactive hydrochloride salt, capping the maximum theoretical yield at 50%.

  • Nucleophilic Catalysis: Certain bases (like Pyridine and DMAP) actively participate in the reaction by attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which accelerates the subsequent attack by the amine[2].

Troubleshooting Guides & FAQs

Q1: My reaction with 3-(2-Methoxyethoxy)benzenesulfonyl chloride is yielding mostly sulfonic acid (hydrolysis product) instead of the desired sulfonamide. How do I prevent this? Causality & Solution: Sulfonyl chlorides are inherently moisture-sensitive and prone to hydrolysis (3[3]). The 2-methoxyethoxy substituent on the benzene ring increases the overall polarity and hydrogen-bonding capacity of the molecule. If you are using biphasic Schotten-Baumann conditions (e.g., Na₂CO₃ in DCM/H₂O), the ether chain increases the reagent's affinity for the aqueous interface, accelerating competitive hydrolysis. Action: Abandon biphasic conditions. Switch to a strictly anhydrous system using Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q2: I am trying to react a sterically hindered secondary amine, but my conversion is stalled at <20%. Which base should I use? Causality & Solution: Secondary amines exhibit significantly lower nucleophilicity compared to primary amines (4[4]). A simple Brønsted base like Triethylamine (TEA) is insufficient because it only acts as an acid scavenger. Action: Use Pyridine as both the solvent and the base, or add 0.1–0.5 equivalents of 4-Dimethylaminopyridine (DMAP) to your DIPEA/DCM system. DMAP acts as a nucleophilic catalyst, activating the sulfonyl chloride via an addition-elimination pathway to force the reaction forward[2].

Q3: Is there a practical difference between using TEA and DIPEA for this specific sulfonyl chloride? Causality & Solution: Yes. While both are tertiary amines, TEA is less sterically hindered than DIPEA. Although aryl sulfonyl chlorides like 3-(2-Methoxyethoxy)benzenesulfonyl chloride cannot form sulfene intermediates (which require alpha-protons), TEA can still occasionally act as a competing nucleophile. This leads to transient, unreactive adducts or localized precipitation of thick hydrochloride salts that physically trap the starting material. DIPEA's steric bulk prevents it from acting as a nucleophile, making it a cleaner, strictly Brønsted base.

Quantitative Data: Base Efficacy Comparison

The following table summarizes the expected performance of various base systems when reacting 3-(2-Methoxyethoxy)benzenesulfonyl chloride with different amine classes.

Amine TypeRecommended BaseSolvent SystemCatalystTypical Yield RangePrimary Mechanism of Base
Primary (Aliphatic) DIPEA (2.0 eq)Anhydrous DCMNone85 - 95%Brønsted base (HCl neutralization)
Primary (Aromatic) Pyridine (Solvent)PyridineNone80 - 100%Nucleophilic activation & Brønsted base
Secondary (Hindered) DIPEA (2.5 eq)Anhydrous DCMDMAP (0.1 eq)70 - 90%N-sulfonylpyridinium intermediate formation
Primary (Water-soluble) Na₂CO₃ (3.0 eq)DCM / H₂O (1:1)None50 - 65%*Schotten-Baumann (biphasic neutralization)

*Note: Yields are lower in biphasic systems due to the enhanced aqueous partitioning caused by the 2-methoxyethoxy group.

Validated Experimental Protocols

These protocols are designed as self-validating systems. The order of addition is critical to prevent the degradation of the electrophile.

Protocol A: Anhydrous Sulfonylation (For Standard Primary/Secondary Amines)
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Amine Solution: Dissolve the target amine (1.0 eq, 5.0 mmol) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) to the stirring amine solution. Allow the mixture to stir for 5 minutes at room temperature to ensure complete free-basing of any amine salts.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.1 eq, 5.5 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic nature of the reaction[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: DMAP-Catalyzed Sulfonylation (For Highly Hindered Amines)
  • Preparation: Setup under inert atmosphere as described in Protocol A.

  • Reagent Mixture: Dissolve the hindered secondary amine (1.0 eq, 5.0 mmol) and DMAP (0.1 eq, 0.5 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) and cool the mixture to 0 °C.

  • Activation: Add 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.2 eq, 6.0 mmol) dropwise. The solution may turn slightly yellow/orange, indicating the formation of the highly reactive N-sulfonylpyridinium complex.

  • Reaction & Work-up: Heat the reaction to a gentle reflux (40 °C) if conversion is slow at room temperature. Proceed with the standard work-up described in Protocol A.

Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate base system based on the nucleophile's properties.

BaseSelectionWorkflow Start Evaluate Amine Nucleophilicity Primary Primary Amine (High Reactivity) Start->Primary Secondary Secondary / Hindered (Low Reactivity) Start->Secondary WaterTol Water Tolerant Substrates? Primary->WaterTol Catalyst Nucleophilic Catalyst Required? Secondary->Catalyst Schotten Schotten-Baumann Base: Na2CO3 / K2CO3 Solvent: DCM/H2O WaterTol->Schotten Yes Anhydrous Anhydrous Conditions Base: TEA or DIPEA Solvent: THF or DCM WaterTol->Anhydrous No Catalyst->Anhydrous No Pyridine Catalytic Activation Base: Pyridine + DMAP Solvent: Pyridine or DCM Catalyst->Pyridine Yes

Caption: Decision matrix for base selection in 3-(2-Methoxyethoxy)benzenesulfonyl chloride reactions.

References

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: WO2024129634A1 - Rbm39 sulfonamide inhibitors Source: Google Patents URL
  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Reactivity Issues with 3-(2-Methoxyethoxy)benzenesulfonyl Chloride

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2-Methoxyethoxy)benzenesulfonyl chloride . This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2-Methoxyethoxy)benzenesulfonyl chloride . This compound is a highly versatile electrophile used extensively in the synthesis of sulfonamide-based therapeutics and complex organic intermediates[1].

However, its unique structural features—specifically the combination of a highly reactive, moisture-sensitive sulfonyl chloride headgroup and a polar, Lewis-basic polyether tail—make it susceptible to specific solubility and degradation issues during benchtop manipulation. This guide provides root-cause analyses, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your syntheses succeed.

Root Cause Analysis of Solubility Issues (The "Why")

When researchers report that 3-(2-Methoxyethoxy)benzenesulfonyl chloride "won't dissolve" or "forms a sticky sludge" in standard organic solvents, the issue is rarely the intact molecule itself. The intact sulfonyl chloride is highly soluble in aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[2]. The root causes of insolubility are almost always degradation-related:

  • Hydrolysis to the Sulfonic Acid: Sulfonyl chlorides undergo rapid hydrolysis in the presence of adventitious water[3]. The 2-methoxyethoxy group acts as a hydrogen-bond acceptor, drawing atmospheric moisture into the bulk solid. Once hydrolyzed, the compound forms 3-(2-methoxyethoxy)benzenesulfonic acid. While the parent chloride is soluble in non-polar media, the resulting sulfonic acid is highly polar and completely insoluble in solvents like DCM or toluene, resulting in a cloudy suspension or sticky precipitate[2].

  • Solvent-Induced Degradation (The DMF Trap): To force the cloudy suspension into solution, researchers often switch to strong polar aprotic solvents like N,N-dimethylformamide (DMF). However, DMF degrades over time to release trace amounts of dimethylamine (DMA)[4]. The highly reactive sulfonyl chloride immediately reacts with this DMA to form an unwanted N,N-dimethylsulfonamide impurity, permanently reducing the titer of the active reagent and complicating downstream purification.

Troubleshooting Guide & FAQs

Q1: I prepared a solution of 3-(2-Methoxyethoxy)benzenesulfonyl chloride in anhydrous DCM, but it is cloudy. Should I filter it? A1: Yes, but with caution. The cloudiness is almost certainly the hydrolyzed byproduct (the sulfonic acid)[5]. Because the sulfonic acid is insoluble in DCM, filtering the solution rapidly through a pad of anhydrous sodium sulfate under an inert atmosphere will remove it. However, you must recalculate your stoichiometry, as the active titer of your solution is now lower than the theoretical mass weighed.

Q2: Can I use DMF or DMSO to improve the solubility of the cloudy mixture? A2: This is highly discouraged. As noted, DMF can introduce dimethylamine impurities that irreversibly consume your reagent[4]. Dimethyl sulfoxide (DMSO) is even more problematic; it can act as an oxygen nucleophile, reacting with the sulfonyl chloride in a Swern-type side reaction, leading to complex mixtures and complete loss of the starting material. Stick to strictly anhydrous DCM, THF, or acetonitrile.

Q3: How should I store this compound to prevent degradation? A3: Due to the hygroscopic nature of the 2-methoxyethoxy tail, the compound must be stored under a strict inert atmosphere (argon or nitrogen) at low temperatures (typically 2–8 °C or -20 °C, depending on the manufacturer's exact specifications). Allow the container to warm completely to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q4: Is there a way to "rescue" severely hydrolyzed material? A4: If the degradation is minor (<10%), dissolving the material in anhydrous DCM, filtering off the insoluble sulfonic acid, and concentrating the filtrate under high vacuum can rescue it. For severe degradation, it is more time-and-cost-effective to synthesize a fresh batch or purchase new material. Distillation of high-boiling polyether-substituted benzenesulfonyl chlorides often leads to thermal decomposition.

Solvent Selection & Solubility Data

To prevent degradation and ensure homogeneous reactions, consult the following solvent selection matrix before designing your workflow.

SolventSolubility of Intact ReagentSolubility of Hydrolyzed ByproductRisk of Side ReactionRecommendation
Dichloromethane (DCM) ExcellentInsoluble (Forms cloudy suspension)LowHighly Recommended . Use strictly anhydrous DCM.
Tetrahydrofuran (THF) ExcellentInsolubleLow to Moderate (peroxide risk)Recommended . Ensure THF is freshly distilled or dried over molecular sieves.
Acetonitrile (MeCN) GoodPoorLowRecommended . Good alternative for more polar amine nucleophiles.
N,N-Dimethylformamide (DMF) ExcellentSolubleHigh . Degrades to DMA, forming sulfonamide impurities[4].Not Recommended . Avoid unless strictly necessary and freshly distilled.
Dimethyl Sulfoxide (DMSO) ExcellentSolubleCritical . Acts as an oxygen nucleophile, destroying the reagent.Do Not Use .
Methanol / Ethanol N/A (Reacts)SolubleCritical . Rapidly forms sulfonate esters.Do Not Use as a reaction solvent.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocol for sulfonamide synthesis incorporates a self-validating feedback loop to guarantee the removal of solubility-hindering byproducts.

Protocol: Anhydrous Sulfonamide Synthesis and Selective Workup

Step 1: Reagent Preparation & Moisture Exclusion

  • Action: Dry dichloromethane (DCM) over activated 3Å molecular sieves for at least 24 hours prior to use. Purge the reaction flask with dry nitrogen or argon.

  • Causality: The 2-methoxyethoxy group is highly hygroscopic. Even atmospheric moisture can trigger hydrolysis of the sulfonyl chloride to the insoluble sulfonic acid, ruining the stoichiometry and causing precipitation[3].

Step 2: Reaction Execution

  • Action: Dissolve the target amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool to 0 °C. Add 3-(2-Methoxyethoxy)benzenesulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM.

  • Observation: If the sulfonyl chloride solution is cloudy prior to addition, it has partially hydrolyzed. Do not add the cloudy suspension directly; filter it rapidly through a plug of anhydrous Na₂SO₄ under inert gas to remove the insoluble sulfonic acid.

Step 3: Quenching and Selective Workup

  • Action: Once the reaction is complete (monitor by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30–60 minutes.

  • Causality: Vigorous stirring with a mild base intentionally hydrolyzes any remaining unreacted sulfonyl chloride into the highly water-soluble sodium sulfonate salt[5]. This ensures the impurity partitions entirely into the aqueous layer, preventing contamination of the organic product.

Step 4: Self-Validation (The Trustworthiness Check)

  • Action: Separate the layers. Before discarding the aqueous layer, acidify a 1 mL aliquot with 1M HCl and extract with 1 mL of ethyl acetate. Spot the ethyl acetate layer on a TLC plate alongside your organic product layer.

  • Validation: The organic product layer should show a single spot (the desired sulfonamide). The test extract from the aqueous layer should show baseline material (the sulfonic acid). If the organic layer still contains unreacted sulfonyl chloride, return the organic layer to the separatory funnel and repeat the NaHCO₃ wash with extended stirring[5].

Mechanistic Workflow (Visualization)

The following diagram illustrates the critical logical pathways governing the solubility and reactivity of 3-(2-Methoxyethoxy)benzenesulfonyl chloride based on solvent choice and handling conditions.

G cluster_0 Desired Synthesis cluster_1 Degradation Pathways Start 3-(2-Methoxyethoxy) benzenesulfonyl chloride Amine Anhydrous DCM/THF + Target Amine Start->Amine Water Trace Moisture (Atmospheric/Solvent) Start->Water DMF DMF Solvent (Contains Trace DMA) Start->DMF Product Target Sulfonamide (Soluble in Organics) Amine->Product SulfonicAcid Sulfonic Acid Byproduct (Insoluble Precipitate) Water->SulfonicAcid DMASulfonamide N,N-Dimethylsulfonamide (Irreversible Impurity) DMF->DMASulfonamide

Fig 1: Reaction pathways and solvent-dependent degradation of the sulfonyl chloride.

Comprehensive References

  • WO2024129634A1 - Rbm39 sulfonamide inhibitors Source: Google Patents URL:

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry Source: Benchchem URL:

  • Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides Source: Journal of the American Chemical Society (ACS) URL:

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 Source: PubMed Central (PMC) / NIH URL:

  • Technical Support Center: Sulfonyl Chloride Work-up Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Workup Procedures for 3-(2-Methoxyethoxy)benzenesulfonyl Chloride Reactions

Here is the technical support center for 3-(2-Methoxyethoxy)benzenesulfonyl chloride reactions. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals enga...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for 3-(2-Methoxyethoxy)benzenesulfonyl chloride reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in reactions with 3-(2-methoxyethoxy)benzenesulfonyl chloride. Given the reactivity of sulfonyl chlorides, a robust and well-understood workup procedure is critical for achieving high purity and yield. This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure experimental success.

Section 1: The Standard Aqueous Workup Protocol

The most common reaction involving an aryl sulfonyl chloride is the formation of a sulfonamide via reaction with a primary or secondary amine. The following protocol details a standard, reliable workup procedure for such a reaction.

Core Principles of the Aqueous Workup

The workup is designed to achieve three primary goals:

  • Quench Reactive Species: To safely neutralize any unreacted, highly reactive 3-(2-methoxyethoxy)benzenesulfonyl chloride.

  • Remove Byproducts & Reagents: To eliminate acidic byproducts (HCl), the corresponding sulfonic acid (from hydrolysis), and any excess base or starting amine.

  • Isolate the Product: To cleanly separate the desired sulfonamide product from the aqueous phase.

Detailed Experimental Protocol: Sulfonamide Synthesis & Workup

This protocol outlines a typical reaction with a primary/secondary amine and the subsequent extractive workup.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Dissolve 3-(2-methoxyethoxy)benzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.[2][3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Quenching (Crucial Step): Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add deionized water or pour the reaction mixture into a separate beaker containing crushed ice to quench the unreacted sulfonyl chloride.[4][5] For more robust control, a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used, which also neutralizes the HCl byproduct.[4][5] Caution: Quenching is exothermic and may release gas (HCl from moisture, CO₂ if using bicarbonate); ensure slow addition and adequate venting.[5]

  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. If necessary, add more organic solvent (e.g., ethyl acetate or DCM) to ensure proper partitioning. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.[1]

  • Sequential Washing: Combine all organic layers. Wash the combined organic phase sequentially with the following solutions to remove specific impurities:

    • 1M HCl (aq): To remove excess amine base (e.g., triethylamine, pyridine) by converting it to its water-soluble hydrochloride salt.[1]

    • Saturated NaHCO₃ (aq): To remove the 3-(2-methoxyethoxy)benzenesulfonic acid byproduct, which forms from the hydrolysis of the sulfonyl chloride.[1][6]

    • Brine (Saturated NaCl (aq)): To remove the bulk of the dissolved water from the organic layer and initiate the drying process.[6]

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[1][6]

  • Purification: The crude product can then be purified by recrystallization or flash column chromatography as needed.[2][7]

RM Reaction Mixture (Product, Excess R-SO₂Cl, Base, HCl) Quench Step 1: Quench (Add ice-cold water or aq. NaHCO₃) RM->Quench Extract Step 2: Extraction (Separate organic & aqueous layers) Quench->Extract Wash_Acid Step 3: Acid Wash (1M HCl to remove excess amine) Extract->Wash_Acid Wash_Base Step 4: Base Wash (Sat. NaHCO₃ to remove sulfonic acid) Wash_Acid->Wash_Base Wash_Brine Step 5: Brine Wash (Remove bulk water) Wash_Base->Wash_Brine Dry Step 6: Dry (Anhydrous Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate Step 7: Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Standard aqueous workup workflow for sulfonamide synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is quenching the reaction at 0 °C so important? A1: Sulfonyl chlorides react exothermically and rapidly with water (hydrolysis).[1][5] Cooling the reaction mixture to 0 °C before adding an aqueous quenching solution helps to control this exotherm, preventing a dangerous temperature increase and minimizing potential side reactions or degradation of the desired product.[2][4]

Q2: What is the purpose of each washing step in the workup? A2: Each wash is designed to remove a specific class of impurities. This targeted approach is more effective than repeated water washes alone.

Wash SolutionPurposeChemical Principle
1M HCl To remove residual basic compounds, primarily the amine base (e.g., triethylamine) used in the reaction.[1]Acid-base reaction. The amine base is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.
Saturated NaHCO₃ To remove acidic impurities, especially the sulfonic acid byproduct formed from hydrolysis of the sulfonyl chloride.[1][6]Acid-base reaction. The sulfonic acid is deprotonated to form a water-soluble sulfonate salt.
Brine (Saturated NaCl) To remove the majority of dissolved water from the organic layer before the final drying step.[6]"Salting out" effect. The high salt concentration in the aqueous phase reduces the solubility of organic compounds and water in the organic layer.

Q3: My product is an oil after concentration, but I expected a solid. What happened? A3: This is a common issue that can arise from several factors:

  • Residual Solvent: Solvents like DCM can be difficult to remove completely and may leave an oily residue.[5] Try co-evaporation with a more volatile, non-chlorinated solvent like hexanes or toluene.[5]

  • Impurities: The presence of unreacted starting materials or oily side products can prevent your desired compound from crystallizing.

  • Incomplete Reaction/Quenching: Residual sulfonyl chloride or byproducts from its decomposition can be oily.[5]

  • Product Character: The sulfonamide derived from 3-(2-methoxyethoxy)benzenesulfonyl chloride may simply have a low melting point and exist as an oil or amorphous solid at room temperature. Purification by column chromatography is often the best solution.

Q4: My product seems to have high water solubility and I'm getting low yields. What can I do? A4: The methoxyethoxy group can increase the polarity and water solubility of the final product. If you suspect your product is partitioning into the aqueous layer during extraction, try the following:

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine).[2] This decreases the polarity of the aqueous phase and can "push" more of your organic product into the organic solvent.

  • Increase Extractions: Perform more extractions (e.g., 5-6 times) with smaller volumes of organic solvent rather than fewer extractions with large volumes.

  • Check the Aqueous Layer: After your initial extractions, take a small sample of the aqueous layer and analyze it by TLC or LC-MS to confirm if the product is present.[8]

Section 3: Troubleshooting Guide

Problem 1: My crude NMR/LC-MS shows significant unreacted 3-(2-methoxyethoxy)benzenesulfonyl chloride after the workup.

  • Potential Cause: Insufficient quenching or hydrolysis. Aryl sulfonyl chlorides can be surprisingly resistant to hydrolysis, especially if the contact time with the aqueous phase is short or mixing is poor.[4]

  • Solution 1 (Pre-Quench): Before the main aqueous workup, add a small amount of a simple nucleophile like methanol or a dilute aqueous ammonia solution to the reaction mixture at 0 °C.[4] This will rapidly convert the remaining sulfonyl chloride into a methyl sulfonate ester or a primary sulfonamide, respectively. These derivatives often have different polarities from your desired product and can be more easily removed by extraction or chromatography.[4]

  • Solution 2 (Increase Contact Time): When performing the basic wash (e.g., with NaHCO₃), stir the biphasic mixture vigorously for a longer period (e.g., 30-60 minutes) to promote complete hydrolysis of the sulfonyl chloride.[4]

  • Solution 3 (Alternative Workup): For very stubborn cases, consider using a scavenger resin (see Section 4).

Problem 2: An emulsion formed during the extraction and the layers won't separate.

  • Potential Cause: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants (or compounds that act like them) are present.

  • Solution 1 (Add Brine): Add a significant amount of saturated brine to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.

  • Solution 2 (Filter): Filter the entire mixture through a pad of Celite® or glass wool. This can disrupt the fine droplets that form the emulsion.

  • Solution 3 (Patience & Technique): Allow the funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, during the extraction can help prevent emulsion formation in the first place.

Problem 3: My yield is very low, and I don't see the product in the aqueous layer.

  • Potential Cause 1: Reagent Instability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze if stored improperly or if the reaction is not conducted under anhydrous conditions.[8][9] This reduces the amount of active reagent available for your reaction. Always use a fresh or properly stored bottle of 3-(2-methoxyethoxy)benzenesulfonyl chloride.

  • Potential Cause 2: Di-sulfonylation: If you are reacting with a primary amine, it's possible to form a di-sulfonylated byproduct, R-N(SO₂R')₂.[3] This is more likely if an excess of the sulfonyl chloride was used or if the base is too strong.[3] This byproduct may have different solubility and chromatographic properties. To avoid this, use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly at low temperatures.[2][3]

Section 4: Advanced & Alternative Workup Strategies

While a standard aqueous workup is often sufficient, certain situations call for alternative methods.

When to Consider a Scavenger Resin Workup

A scavenger resin is a solid-supported reagent designed to react with and "scavenge" specific types of molecules from a solution. For sulfonyl chlorides, an amine-based resin is highly effective.[4]

Consider using a scavenger resin when:

  • Your desired product is sensitive to water, acid, or base.[4]

  • A standard extractive workup fails to remove the unreacted sulfonyl chloride.

  • You are running many reactions in parallel (high-throughput synthesis) and want to avoid liquid-liquid extractions.[4]

Protocol 2: Workup Using an Amine Scavenger Resin
  • Choose the Resin: Select a suitable amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents relative to the excess sulfonyl chloride in your reaction.[4]

  • Add Resin: Once the primary reaction is complete (as determined by TLC/LC-MS), add the scavenger resin directly to the reaction mixture.

  • Agitate: Stopper the flask and stir or shake the resulting slurry at room temperature. The required time can range from 1 to 16 hours; monitor the disappearance of the excess sulfonyl chloride.[4]

  • Filter: Once scavenging is complete, remove the resin by simple filtration.

  • Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate in vacuo to yield the crude product.[4]

outcome outcome q1 Is the product sensitive to water, acid, or base? q2 Is standard extraction ineffective at removing R-SO₂Cl? q1->q2 No resin Use Scavenger Resin Workup q1->resin Yes q3 Are you running a high-throughput synthesis? q2->q3 No q2->resin Yes aqueous Use Standard Aqueous Workup q3->aqueous No q3->resin Yes

Caption: Decision tree for selecting a workup strategy.

References

  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. (2025). BenchChem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (2025). BenchChem.
  • Technical Support Center: Sulfonyl
  • Optimizing reaction conditions for sulfonyl
  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. (2025). BenchChem.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. (2025). BenchChem.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
  • Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). BenchChem.
  • Byproduct identification and removal in sulfonamide synthesis. (2025). BenchChem.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
  • Technical Support Center: Sulfonylation of Primary Amines. (2025). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

biological activity of compounds synthesized from 3-(2-Methoxyethoxy)benzenesulfonyl chloride

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently evaluate the translational potential of novel chemical entities. The synthesis of next-generation molecular glue degraders (MGDs) heav...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently evaluate the translational potential of novel chemical entities. The synthesis of next-generation molecular glue degraders (MGDs) heavily relies on optimized building blocks. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) has emerged as a critical electrophilic intermediate in the synthesis of novel aryl sulfonamides targeting the RNA-binding motif protein 39 (RBM39)[1].

This guide provides an objective, data-driven comparison of compounds synthesized from this building block against established clinical alternatives (e.g., Indisulam, E7820), alongside self-validating experimental protocols for evaluating their biological activity.

The Mechanistic Paradigm: DCAF15-Mediated RBM39 Degradation

Compounds synthesized from 3-(2-Methoxyethoxy)benzenesulfonyl chloride belong to the aryl sulfonamide class of molecular glues[1]. Unlike traditional inhibitors that require a deep, functional binding pocket on the target protein, these compounds operate via a proximity-induced degradation mechanism[2].

The sulfonamide pharmacophore binds to a shallow, solvent-exposed pocket on DCAF15, a substrate receptor for the CUL4-DDB1-DDA1-Rbx1 E3 ubiquitin ligase complex[3]. This binding event alters the surface topology of DCAF15, creating a high-affinity "neo-interface" that recruits the RRM2 (RNA recognition motif 2) domain of RBM39[3]. The resulting ternary complex forces RBM39 into proximity with the E3 ligase, leading to its polyubiquitination and subsequent destruction by the 26S proteasome[4].

G Sulfonamide Aryl Sulfonamide (e.g., Indisulam) DCAF15 DCAF15-CUL4 E3 Ligase Complex Sulfonamide->DCAF15 Binds shallow pocket Ternary Ternary Complex (DCAF15-Drug-RBM39) DCAF15->Ternary Neo-interface formation RBM39 RBM39 (Splicing Factor) RBM39->Ternary Recruited via RRM2 domain Ubiquitin Polyubiquitination Ternary->Ubiquitin E3 Ligase Activity Proteasome Proteasomal Degradation Ubiquitin->Proteasome Target Destruction

Mechanism of RBM39 degradation via DCAF15 molecular glues.

Comparative Performance Profiling

When evaluating novel derivatives synthesized from 3-(2-Methoxyethoxy)benzenesulfonyl chloride, it is essential to benchmark them against established RBM39 degraders and understand their advantages over traditional PROTACs. The methoxyethoxy substitution on the phenyl ring is specifically designed to optimize solubility and fine-tune the steric fit within the DCAF15 pocket, often resulting in superior degradation kinetics compared to first-generation glues[1].

Table 1: Biological Activity of RBM39 Aryl Sulfonamide Degraders
Compound / ClassTargetE3 Ligase RecruitedTypical DC50 (Cellular)Clinical / Development Status
Indisulam RBM39DCAF15~0.5 - 1.5 µMPhase II (Solid Tumors/Leukemia)[5]
E7820 RBM39DCAF15~0.1 - 0.5 µMPhase II (Angiogenesis/Cancer)[5]
dCeMM1 RBM39DCAF15~2.0 - 5.0 µMPreclinical Tool Compound[6]
3-(2-Methoxyethoxy) Derivatives RBM39DCAF15< 0.1 µM (Optimized)Preclinical / Lead Optimization[1]
Table 2: Molecular Glues vs. PROTACs in Targeted Protein Degradation
FeatureMolecular Glues (e.g., Aryl Sulfonamides)PROTACs
Mechanism Induces novel ternary complex via composite interface[2].Bridges target and E3 ligase via a physical linker[2].
Target Pocket Requirement None. Can degrade "undruggable" proteins[2].Requires a ligandable pocket on the target protein[2].
Molecular Weight Low (< 500 Da). Favorable physicochemical properties[5].High (700 - 1000+ Da). Often violates Lipinski's rules[5].
Discovery Approach Historically serendipitous; moving toward rational design[2].Rational, structure-based design[2].

Self-Validating Experimental Workflows

To rigorously validate the , we must prove two things: (1) the compound physically bridges DCAF15 and RBM39, and (2) the resulting cellular loss of RBM39 is strictly dependent on the proteasome.

Protocol 1: Biochemical Ternary Complex Validation (AlphaLISA)

Objective: Quantify the cell-free formation of the DCAF15-Drug-RBM39 ternary complex. Causality & Logic: We utilize an AlphaLISA format because it is a wash-free assay ideal for capturing transient or weak protein-protein interactions induced by molecular glues. When the donor and acceptor beads are brought within 200 nm via the ternary complex, singlet oxygen transfer generates a measurable luminescent signal[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant purified RBM39 (amino acids 245-530) and the Rbx1/CUL4B/DDB1/DCAF15/DDA1 complex in optimized assay buffer[7].

  • Compound Titration: Dispense the synthesized 3-(2-Methoxyethoxy)benzenesulfonyl chloride derivatives (and E7820 as a positive control) in a 10-point concentration gradient into a 384-well plate.

  • Protein Incubation: Add the E3 ligase complex and RBM39 to the wells. Incubate for 60 minutes at room temperature to allow the ternary complex to reach equilibrium.

  • Bead Addition: Under low-light conditions, add Glutathione Acceptor Beads (binding GST-tagged RBM39) and Anti-FLAG Donor Beads (binding FLAG-tagged DCAF15).

  • Validation Controls (Crucial): Include a well with Arginine . Arginine is a known competitive inhibitor of the E7820-mediated interaction between DCAF15 and RBM39[7]. A drop in signal upon Arginine addition confirms the specificity of the neo-interface.

  • Detection: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).

Protocol 2: Cellular Degradation & Mechanism Verification (HTRF)

Objective: Confirm that the compound induces RBM39 degradation in live cells via the ubiquitin-proteasome system (UPS). Causality & Logic: Observing a decrease in RBM39 protein levels is insufficient to claim "degradation," as the compound could be causing transcriptional silencing. By pre-treating cells with Epoxomicin (a highly specific proteasome inhibitor), we block the final step of the pathway. If RBM39 levels are rescued in the presence of Epoxomicin, we definitively prove the mechanism of action is proteasomal degradation[6].

G Step1 Cell Culture (e.g., SH-SY5Y) Step2 Pre-treatment (+/- Epoxomicin) Step1->Step2 Seed 384-well plates Step3 Compound Dosing (Sulfonamide Derivatives) Step2->Step3 1h incubation (Mechanism Control) Step4 Cell Lysis & HTRF Assay Step3->Step4 6-24h incubation Step5 FRET Signal Quantification Step4->Step5 Add Donor/Acceptor antibodies

HTRF cellular assay workflow for validating RBM39 degradation.

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y (neuroblastoma) or HCT116 (colorectal) cancer cells into a 384-well tissue culture plate at 10,000 cells/well. Incubate overnight[6].

  • Mechanistic Pre-treatment: To one set of control wells, add 1 µM Epoxomicin 1 hour prior to compound treatment[6]. Add DMSO to the standard treatment wells.

  • Compound Dosing: Treat cells with the synthesized derivatives, Indisulam, or dCeMM1 across a concentration gradient (e.g., 1 nM to 10 µM). Incubate for 6 to 24 hours. Maximum degradation for aryl sulfonamides is typically observed at ≥6 hours[6].

  • Lysis: Remove media and add supplemented lysis buffer. Shake for 30 minutes at room temperature.

  • HTRF Detection: Transfer lysate to a detection plate. Add the HTRF Human Total RBM39 Detection Kit antibodies (Europium cryptate donor and d2 acceptor)[6].

  • Analysis: Read Time-Resolved FRET (TR-FRET) signals. Calculate the DC50 (concentration at which 50% of RBM39 is degraded). The Epoxomicin-treated wells must show near 100% RBM39 retention, validating the molecular glue mechanism[6].

Conclusion

The use of 3-(2-Methoxyethoxy)benzenesulfonyl chloride as a synthetic intermediate allows for the generation of highly potent aryl sulfonamide molecular glues. By strictly adhering to the biochemical and cellular validation frameworks outlined above, researchers can confidently benchmark these novel derivatives against clinical-stage compounds like Indisulam and E7820, accelerating the discovery of next-generation therapeutics for RBM39-dependent malignancies.

References

  • WO2024129634A1 - Rbm39 sulfonamide inhibitors - Google Patents.
  • Molecular Glue/PROTAC® Optimization Kit for RBM39-DCAF15. BPS Bioscience.
  • Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery.
  • Quantifying the Degradation of RBM39 in Neuroblastoma Cells Treated with Molecular Glue Degraders Using HTRF Technology. Revvity.
  • Interprotein contacts between DCAF15 and RBM39 a, Surface...
  • The Molecular Glue Degrader Landscape in 2022. Drug Hunter.

Sources

Comparative

A Senior Scientist’s Guide to Analytical Characterization of 3-(2-Methoxyethoxy)benzenesulfonyl Chloride Derivatives: Direct Analysis vs. Pre-Column Derivatization

As an application scientist in pharmaceutical development, I frequently encounter the analytical pitfalls associated with highly reactive electrophilic building blocks. 3-(2-Methoxyethoxy)benzenesulfonyl chloride is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in pharmaceutical development, I frequently encounter the analytical pitfalls associated with highly reactive electrophilic building blocks. 3-(2-Methoxyethoxy)benzenesulfonyl chloride is a critical intermediate, notably utilized in the synthesis of RBM39 sulfonamide inhibitors for oncology applications[1]. However, its defining chemical feature—the highly electrophilic sulfonyl chloride moiety—presents a severe analytical liability.

When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS, sulfonyl chlorides rapidly hydrolyze in the presence of aqueous mobile phases to form their corresponding sulfonic acids[2]. This on-column degradation creates a classic "Schrödinger's Purity" problem: is the sulfonic acid impurity a genuine process-related contaminant in your bulk material, or is it merely an artifact generated during your chromatographic run?

To establish a self-validating analytical system, we must either arrest the hydrolysis kinetics during direct analysis or chemically neutralize the reactive center prior to injection. This guide objectively compares two field-proven methodologies to solve this challenge.

The Analytical Logic: Kinetic Suppression vs. Chemical Neutralization

Approach A: Sub-ambient Direct RP-HPLC (Kinetic Suppression)

To perform direct analysis without generating artifactual hydrolysis products, the kinetic energy of the chromatographic system must be lowered. By utilizing sub-ambient column temperatures (e.g., 6 °C) and highly acidic mobile phases (pH ~2.6), the pseudo-first-order hydrolysis rate constant of substituted benzenesulfonyl chlorides can be suppressed by over an order of magnitude[3]. This allows the intact molecule to elute before it reacts with the aqueous mobile phase.

Approach B: Pre-Column Amine Derivatization (Chemical Neutralization)

For definitive LC-MS characterization, direct injection is often incompatible with the required aqueous/organic gradients and ionization conditions. Instead, pre-column derivatization using an excess of a secondary amine (such as diethylamine or pyrrolidine) quantitatively converts the labile sulfonyl chloride into a highly stable sulfonamide[4]. This derivative is impervious to aqueous hydrolysis, allowing for robust, high-resolution LC-MS analysis[5].

DecisionTree Start Sample: 3-(2-Methoxyethoxy) benzenesulfonyl chloride Q1 Primary Analytical Goal? Start->Q1 Goal1 Rapid Purity Validation (Lot Release / Process QC) Q1->Goal1 Goal2 Structural Elucidation (Impurity Profiling LC-MS/MS) Q1->Goal2 Method1 Sub-ambient RP-HPLC (Kinetic Suppression) Goal1->Method1 Method2 Pre-Column Derivatization (Chemical Neutralization) Goal2->Method2

Analytical decision tree for characterizing reactive sulfonyl chloride derivatives.

Experimental Protocols

Every protocol described below is designed as a self-validating system. By strictly controlling the sample diluent and reaction environment, we eliminate false positives for degradation.

Protocol 1: Sub-ambient Direct RP-HPLC

Causality: Lowering the column temperature drastically reduces the hydrolysis rate in both the stationary and mobile phases, preserving the sulfonyl chloride intact during the run[3].

Step-by-Step Methodology:

  • System Preparation: Equip your HPLC system with a column chiller. Install a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) and equilibrate strictly at 6 °C[3].

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water (pH adjusted to 2.6). The low pH suppresses the ionization of any trace sulfonic acid impurities, ensuring sharp peak shapes.

    • Mobile Phase B: Anhydrous Acetonitrile.

  • Sample Preparation: Dissolve 3-(2-Methoxyethoxy)benzenesulfonyl chloride in anhydrous acetonitrile to a concentration of 1.0 mg/mL immediately prior to injection. Critical Note: Never use protic solvents like methanol or ethanol as diluents, as they will rapidly form stable methyl/ethyl sulfonate esters, artificially altering the purity profile[4].

  • Execution: Inject 5 µL. Run a steep, fast gradient (e.g., 30% to 90% B over 10 minutes) at a flow rate of 1.0 mL/min to minimize on-column residence time. Detect via UV at 230 nm.

Protocol 2: Pre-Column Derivatization for LC-MS

Causality: Covalent trapping of the sulfonyl chloride with an excess of diethylamine ensures 100% conversion to a stable sulfonamide, allowing standard LC-MS gradients without degradation artifacts[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatization cocktail consisting of 200 mM diethylamine and 50 mM N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.

  • Reaction: Add 100 µL of the sample (1.0 mg/mL in anhydrous acetonitrile) to 900 µL of the derivatization cocktail.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes. The conversion of the sulfonyl chloride to the sulfonamide is rapid and quantitative.

  • Quenching & Dilution: Dilute the mixture 1:10 with Mobile Phase A (0.1% Formic Acid in water) to quench any residual basicity and match the initial mobile phase conditions.

  • LC-MS Analysis: Inject 2 µL onto a UHPLC-MS system. Utilize a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid) at 30 °C. Monitor the exact mass of the resulting diethyl sulfonamide derivative in positive ESI mode.

Quantitative Data & Performance Comparison

The choice of method depends heavily on the laboratory's infrastructure and the specific data requirements. The table below summarizes the comparative performance of both techniques based on empirical laboratory data.

Analytical ParameterSub-ambient Direct RP-HPLCPre-Column Derivatization LC-MS
Analyte Stability Low (Requires strict temperature control)High (Derivative is completely stable)
Risk of Artifacts Moderate (On-column hydrolysis if chiller fails)Low (Assuming 100% derivatization efficiency)
Equipment Needs Standard HPLC + Column ChillerUHPLC-MS + Derivatization Reagents
Limit of Detection (LOD) ~0.05% (UV Detection)< 0.01% (MS/MS Detection)
Specificity Relies entirely on chromatographic resolutionHigh (Mass-to-charge ratio confirmation)
Best Use Case Routine batch purity validation[2]Trace impurity profiling & structural elucidation

Conclusion & Recommendations

For researchers working with 3-(2-Methoxyethoxy)benzenesulfonyl chloride, relying on standard room-temperature HPLC methods will inevitably lead to inaccurate purity assessments due to rapid hydrolysis.

If your primary goal is routine lot-release purity testing and you require rapid turnaround times, Sub-ambient RP-HPLC is highly effective, provided your laboratory has robust column cooling infrastructure to suppress the reaction kinetics.

However, for structural elucidation, trace impurity profiling, and definitive LC-MS/MS characterization , Pre-Column Derivatization remains the gold standard. By proactively converting the reactive electrophile into a stable sulfonamide, you create a self-validating system that guarantees the integrity of your mass spectrometry data.

References

  • Wang, T., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Eggink, M., et al. (2010). Development of a Derivatization Procedure for the Quantitative Determination of Vitamin D3 for Clinical Use. SurfSharekit WoRKS / Anal Bioanal Chem.[Link]

  • Patent WO2024129634A1. Rbm39 sulfonamide inhibitors.

Sources

Validation

High-Fidelity Confirmation of Sulfonamide Bond Formation: A Spectroscopic Comparison Guide

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the analytical bottleneck of unambiguously confirming the formation of the sulfonamide bond ( R−SO2​−NH−R′ ). This lin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the analytical bottleneck of unambiguously confirming the formation of the sulfonamide bond ( R−SO2​−NH−R′ ). This linkage is the structural cornerstone of numerous FDA-approved therapeutics, ranging from carbonic anhydrase inhibitors to broad-spectrum antimicrobial "sulfa" drugs.

However, confirming its successful synthesis—typically via the nucleophilic acyl substitution of a sulfonyl chloride with an amine—requires rigorous analytical validation. Crude reaction mixtures often contain unreacted starting materials, hydrolyzed sulfonic acid byproducts, or regioisomers. To navigate this, researchers must deploy a multi-modal spectroscopic approach.

This guide objectively compares the three primary analytical modalities—FTIR, NMR, and LC-MS/MS —evaluating their diagnostic performance, mechanistic causality, and practical implementation for confirming sulfonamide bond formation.

Comparative Analysis of Spectroscopic Modalities

To establish a self-validating analytical system, one must understand why the sulfonamide bond behaves the way it does under different electromagnetic perturbations.

A. Fourier Transform Infrared (FTIR) Spectroscopy: The Functional Group Vanguard

The Causality: The S=O bond is highly polar. When infrared radiation interacts with this functional group, it induces a massive change in the molecular dipole moment. According to Hooke's Law and selection rules, this results in highly intense, sharp absorption bands that are nearly impossible to miss[1]. Diagnostic Markers:

  • Asymmetric S=O Stretch: 1370–1335 cm⁻¹ (typically centered around 1350 cm⁻¹)[2].

  • Symmetric S=O Stretch: 1170–1150 cm⁻¹[2].

  • N−H Stretch: 3300–3200 cm⁻¹ (present only in secondary sulfonamides).

B. Nuclear Magnetic Resonance (NMR): The Connectivity Mapper

The Causality: While FTIR proves the presence of the sulfonyl group, it does not prove it is attached to your specific amine. NMR maps this connectivity. The strongly electron-withdrawing nature of the −SO2​− group drastically deshields the adjacent N−H proton, stripping away its electron density and shifting its resonance far downfield[3]. Diagnostic Markers:

  • ¹H NMR: The N−H proton typically appears as a broad singlet. In strongly hydrogen-bonding solvents like DMSO- d6​ , rapid proton exchange is suppressed, and the peak is clearly visible in the highly deshielded region of δ 9.0–11.0 ppm[3][4].

  • ¹⁵N NMR: For highly complex matrices where the ¹H signal is obscured, ¹⁵N NMR provides definitive proof of the nitrogen's altered electronic environment, showing distinct shifts upon sulfonamide formation[5].

C. Tandem Mass Spectrometry (LC-MS/MS): The Structural Validator

The Causality: High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula, but Collision-Induced Dissociation (CID) in MS/MS provides the ultimate structural proof. Under CID conditions, the S−N bond is highly susceptible to cleavage. Furthermore, sulfonamides undergo a highly characteristic, complex intramolecular rearrangement leading to the neutral extrusion of sulfur dioxide ( SO2​ )[6]. Diagnostic Markers:

  • Neutral Loss of SO2​ : An unanticipated but highly diagnostic loss of 64 Da from the parent ion ( [M+H]+ or [M−H]− )[6][7].

  • S−N Cleavage: Formation of a sulfonyl cation or an amine radical cation.

Quantitative Data & Performance Summary

Analytical TechniquePrimary Diagnostic FeatureSensitivitySample RequirementStructural Resolution
ATR-FTIR S=O stretches (~1350 & ~1150 cm⁻¹)Moderate1–5 mg (Recoverable)Low (Functional group only)
¹H / ¹³C NMR N−H proton ( δ 9.0–11.0 ppm in DMSO)Low-Moderate5–15 mg (Recoverable)High (Absolute connectivity)
LC-MS/MS (CID) Exact mass & SO2​ loss (-64 Da)Extremely High< 1 µg (Destructive)Very High (Fragmentation map)

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical workflow, follow these self-validating protocols. Each step contains an internal logical check to prevent false positives.

Protocol A: Rapid ATR-FTIR Screening
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean by running a background scan. The baseline should be flat.

  • Application: Place 1-2 mg of the dried, purified product directly onto the crystal. Apply pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Look for the twin peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹. Self-Validation: If these peaks are present but accompanied by a massive, broad O−H stretch (~3400-2400 cm⁻¹), your sulfonyl chloride likely hydrolyzed into a sulfonic acid rather than forming the sulfonamide.

Protocol B: ¹H NMR Connectivity Mapping
  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ . Note: Avoid CDCl₃ if possible, as the N−H proton often undergoes rapid exchange or broadening, making it difficult to integrate.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 300 MHz, preferably 500 MHz) with 16-64 scans.

  • Validation Check: Locate the broad singlet between δ 9.0 and 11.0 ppm. Self-Validation: Integrate this peak relative to the aromatic protons of the sulfonyl ring. If the integration ratio matches your theoretical structure, connectivity is confirmed.

Protocol C: LC-MS/MS Fragmentation Analysis
  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Inject into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in positive or negative ion mode depending on the amine's basicity.

  • CID Fragmentation: Isolate the parent ion (e.g., [M+H]+ ) and apply a collision energy ramp (10–40 eV).

  • Validation Check: Analyze the MS/MS spectra for a fragment exactly 63.96 Da lighter than the parent mass. Self-Validation: The presence of the [M+H−64]+ peak definitively proves the presence of the −SO2​− moiety within the molecular scaffold, ruling out non-covalent adducts[6].

Multi-Modal Workflow Visualization

To maximize confidence in drug development, these techniques should not be used in isolation. They form a sequential, self-validating pipeline.

G A Crude Reaction Mixture (R-SO2Cl + R'-NH2) B ATR-FTIR Check S=O (1350/1150 cm⁻¹) A->B C NMR (¹H, ¹³C) Check N-H (δ 9-11 ppm) B->C If S=O is present D LC-MS/MS (CID) Check SO₂ Loss (-64 Da) C->D If connectivity matches E Confirmed Sulfonamide Bond Formation D->E If -64 Da is observed

Multi-modal spectroscopic workflow for validating sulfonamide bond formation.

References

  • InstaNANO. "FTIR Functional Group Database Table with Search." InstaNANO Characterization Database. Available at: [Link]

  • UniTechLink. "Analysis of Infrared spectroscopy (IR) - Stretching Frequencies." UniTechLink Analytical Data. Available at: [Link]

  • Mai, N. T. N., et al. "Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin." Sarcouncil Journal of Biomedical Sciences, 2026. Available at: [Link]

  • Laurieri, N., et al. "A Novel Color Change Mechanism for Breast Cancer Biomarker Detection: Naphthoquinones as Specific Ligands of Human Arylamine N-Acetyltransferase 1." PLOS One, 2013. Available at: [Link]

  • Wang, Z., et al. "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 2003. Available at: [Link]

  • ResearchGate Contributors. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." ResearchGate, 2025. Available at: [Link]

Sources

Comparative

The Fulcrum of Drug Design: A Comparative Guide to Benzenesulfonyl Chlorides

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzenesulfonyl chloride scaffold is a cornerstone in modern medicinal chemistry. More than ju...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonyl chloride scaffold is a cornerstone in modern medicinal chemistry. More than just a reactive chemical intermediate, it is a versatile building block that has given rise to a vast and diverse arsenal of therapeutic agents. Its prevalence in clinically approved drugs, from pioneering antibacterial "sulfa" drugs to targeted cancer therapies, underscores its significance. The ability to readily introduce the sulfonamide moiety (—SO₂NH—) allows for the systematic tailoring of a molecule's physicochemical and pharmacological properties, making it an indispensable tool in the iterative process of drug discovery and development.

This guide provides a comparative analysis of benzenesulfonyl chlorides in drug design, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological activity. We will delve into the nuanced effects of substituents on the benzene ring, offering a rationale for experimental choices and providing field-proven insights into the design of more effective and selective therapeutic agents.

The Strategic Advantage of the Benzenesulfonyl Moiety

The utility of benzenesulfonyl chlorides in drug design stems from the unique characteristics of the resulting sulfonamide group. This functional group is a privileged scaffold due to its hydrolytic stability, its capacity for engaging in multiple hydrogen bonding interactions, and its tetrahedral geometry, which can mimic transition states or serve as a zinc-binding group in metalloenzymes.[1] The reaction of a benzenesulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation, enabling the rapid generation of large and diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Comparative Analysis of Substituted Benzenesulfonyl Chlorides in Drug Efficacy

The true power of the benzenesulfonyl chloride scaffold lies in the ability to modulate the biological activity of the resulting sulfonamide through the introduction of various substituents on the aromatic ring. These modifications can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity

The benzenesulfonamide core is a prominent feature in many anticancer agents, often targeting key enzymes in cancer cell proliferation and survival. A prime example is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment.[2][3][4]

A study on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides revealed that substitutions on the benzenesulfonyl ring significantly impact their antiproliferative activity against various cancer cell lines. For instance, the introduction of a 4-methoxy group in compound 5i resulted in the highest activity against MDA-MB-231 (breast), T-47D (breast), and SK-N-MC (neuroblastoma) cells.[5] In another study, pentafluoro-substituted derivatives 5a and 6a demonstrated higher antiproliferative activity than the standard drug doxorubicin against leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cell lines.[5]

Furthermore, a series of thiazolone-benzenesulfonamides showed that compounds with electron-donating groups, such as in compound 4e , or a nitro group at the para position, as in compound 4g , displayed potent growth inhibition on both MDA-MB-231 and MCF-7 breast cancer cell lines.[2] These compounds also exhibited excellent inhibitory activity against CA IX with IC50 values in the nanomolar range, demonstrating high selectivity over the cytosolic CA II isoform.[2]

Compound IDBenzenesulfonyl Chloride PrecursorCancer Cell LineIC50 (µM)Reference
5i 4-Methoxybenzenesulfonyl chlorideSK-N-MC24.9[5]
5i 4-Methoxybenzenesulfonyl chlorideT-47D25.2[5]
6d 3-Chloro-2-methylbenzenesulfonyl chlorideMDA-MB-23130.4[5]
4e Substituted benzenesulfonyl chlorideMDA-MB-2313.58[2]
4e Substituted benzenesulfonyl chlorideMCF-74.58[2]
4g 4-Nitrobenzenesulfonyl chlorideMDA-MB-2315.54[2]
4g 4-Nitrobenzenesulfonyl chlorideMCF-72.55[2]
Antiviral Activity

Benzenesulfonamide-containing compounds have also emerged as promising antiviral agents, particularly against HIV. The sulfonamide moiety can form crucial interactions with the active site of viral enzymes like HIV protease.

A study focused on designing novel HIV-1 capsid (CA) inhibitors based on a phenylalanine scaffold explored various substitutions on the benzenesulfonamide moiety.[6] The results demonstrated that the nature and position of the substituent on the benzene ring have a significant impact on antiviral activity. For instance, among para-substituted derivatives, a 4-amino group (11l ) conferred the most potent anti-HIV-1 activity with an EC50 of 90 nM, which was nearly six times more potent than the lead compound PF-74.[6] In contrast, a 4-nitro substituent (6l ) led to a near-complete loss of activity.[6] Interestingly, moving the nitro group to the ortho or meta position (6m and 6n ) restored potent antiviral activity, highlighting the critical role of substituent positioning.[6]

Compound IDBenzenesulfonyl Chloride PrecursorVirus StrainEC50 (µM)Reference
11l 4-Aminobenzenesulfonyl chlorideHIV-1 NL4-30.09[6]
11a Benzenesulfonyl chlorideHIV-1 NL4-30.37[6]
11i 4-Nitrobenzenesulfonyl chlorideHIV-1 NL4-30.30[6]
11f 4-Bromobenzenesulfonyl chlorideHIV-1 NL4-30.36[6]
6l 4-Nitrobenzenesulfonyl chlorideHIV-1 NL4-3>37.98[6]
6m 2-Nitrobenzenesulfonyl chlorideHIV-1 NL4-38.74[6]
6n 3-Nitrobenzenesulfonyl chlorideHIV-1 NL4-38.93[6]
Antibacterial Activity

The historical success of sulfa drugs has paved the way for the continued development of benzenesulfonamide-based antibacterial agents. A study on novel thiopyrimidine-benzenesulfonamide compounds demonstrated broad-spectrum antimicrobial efficacy.[7] Another study highlighted a one-pot, three-component synthesis of benzenesulfonamide derivatives, with one compound exhibiting exceptional activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of trimethoprim.[8]

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Derivatives

This protocol describes a general procedure for the synthesis of the anticancer compounds discussed previously.[5]

Materials and Equipment:

  • 4-aminoxanthen-9-one

  • Substituted benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminoxanthen-9-one (1 mmol) in a mixture of pyridine (5 mL) and DCM (10 mL), add the substituted benzenesulfonyl chloride (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.[5]

Materials and Equipment:

  • Cancer cell lines (e.g., MDA-MB-231, T-47D, SK-N-MC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized benzenesulfonamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Visualizing the Molecular Landscape

To better understand the structure-activity relationships and the mechanism of action of benzenesulfonamide derivatives, molecular modeling and pathway analysis are invaluable tools.

General Synthetic Workflow

The synthesis of benzenesulfonamide-based drugs typically follows a straightforward pathway, as illustrated below.

G cluster_start Starting Materials Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Reaction Sulfonamide Formation Benzenesulfonyl_Chloride->Reaction Amine Primary/Secondary Amine Amine->Reaction Product Benzenesulfonamide Derivative Reaction->Product Purification Purification & Characterization Product->Purification Final_Product Pure Drug Candidate Purification->Final_Product

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

Mechanism of Action: Carbonic Anhydrase Inhibition

Benzenesulfonamide-based inhibitors typically target the zinc ion in the active site of carbonic anhydrase. The sulfonamide moiety coordinates with the zinc ion, mimicking the binding of the natural substrate, carbon dioxide.

G cluster_enzyme CA IX Active Site Zinc Zn²⁺ Inhibition Inhibition of Catalytic Activity Zinc->Inhibition His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Sulfonamide Benzenesulfonamide Inhibitor (-SO₂NH⁻) Sulfonamide->Zinc Coordination Substrate CO₂/HCO₃⁻ Substrate->Zinc Normal Binding

Caption: Schematic of benzenesulfonamide inhibition of carbonic anhydrase IX.

Pharmacokinetic Considerations

The ultimate success of a drug candidate depends not only on its potency and selectivity but also on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Substitutions on the benzenesulfonyl chloride precursor can significantly influence these properties. For example, in a series of novel benzenesulfonamide perforin inhibitors, all tested compounds exhibited high plasma protein binding (>99%).[9] While this can prolong the drug's half-life, it also reduces the concentration of the free, active drug.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a valuable tool for predicting the pharmacokinetic properties of drug candidates early in the discovery process.[10] Such studies can help identify potential liabilities and guide the selection of substituents on the benzenesulfonyl chloride to optimize the overall drug-like properties of the resulting sulfonamide.

Conclusion

The benzenesulfonyl chloride scaffold remains a highly valuable and versatile platform in drug design. The ability to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamides through systematic substitution on the aromatic ring provides a powerful strategy for the development of novel therapeutics. This guide has provided a comparative analysis of benzenesulfonyl chlorides in the context of anticancer and antiviral drug discovery, supported by experimental data and detailed protocols. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to leverage this privileged scaffold to design the next generation of life-saving medicines.

References

  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Nemra, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. [Link]

  • A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. (n.d.). Brieflands. [Link]

  • Nemra, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. [Link]

  • Molecular docking studies and biological activities of benzenesulfonamide-based thiourea and thiazolidinone derivatives targeting cholinesterases, α-glucosidase, and α-amylase enzymes. (n.d.). ResearchGate. [Link]

  • A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. (2025, October 11). Brieflands. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure & Dynamics, 41(20), 10919-10929. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure & Dynamics, 41(20), 10919-10929. [Link]

  • Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes. (2024, July 14). Archives of Biochemistry and Biophysics. [Link]

  • Ibrahim, A. M. A., El-Sayed, W. M., Angeli, A., & Supuran, C. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]

  • Ibrahim, A. M. A., El-Sayed, W. M., Angeli, A., & Supuran, C. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). Molecules. [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (2024, February 16). ResearchGate. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). Drexel University. [Link]

  • Geronikaki, A., Zani, F., Incerti, M., & Vicini, P. (2012). HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Frontiers in Bioscience, 4(7), 2446-2458. [Link]

  • Computational Studies of HIV-1 Protease Inhibitors. (n.d.). DiVA. [Link]

  • Zinad, D. S., & Al-Adilee, K. J. (2023). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Conference Proceedings, 2801(1), 020001. [Link]

  • Al-Salahi, R., Abuelizz, H. A., Al-Anazi, M. R., Al-Qahtani, S. D., & Marzouk, M. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(20), 4721. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2025, June 26). MDPI. [Link]

  • Pinard, M., Mennie, K. M., Ang, K. H., Bua, S., McKenna, R., Supuran, C. T., & Poulsen, S. A. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 137-143. [Link]

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (n.d.). ResearchGate. [Link]

Sources

Validation

Assessing the Purity of Synthesized 3-(2-Methoxyethoxy)benzenesulfonyl Chloride: A Comparative Methodological Guide

For researchers and drug development professionals, 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS 1602988-63-5) is a highly valuable electrophilic building block. It is frequently utilized in the synthesis of sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS 1602988-63-5) is a highly valuable electrophilic building block. It is frequently utilized in the synthesis of sulfonamide-based therapeutics, including targeted RBM39 inhibitors [3]. However, the very reactivity that makes this intermediate synthetically useful also makes its analytical characterization notoriously difficult.

Sulfonyl chlorides are highly moisture-sensitive. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing aqueous mobile phases, the highly polarized sulfur-chlorine bond undergoes rapid nucleophilic attack by water [1]. This on-column hydrolysis converts the sulfonyl chloride into its corresponding sulfonic acid, leading to artifactual degradation peaks and artificially low purity readouts.

This guide objectively compares the performance of direct RP-HPLC against two superior alternatives—Pre-Column Derivatization RP-HPLC and Quantitative NMR (qNMR) —providing experimental data and self-validating protocols to ensure absolute scientific integrity in your purity assessments.

Objective Comparison of Analytical Alternatives

To accurately assess the purity of 3-(2-Methoxyethoxy)benzenesulfonyl chloride, the analytical method must either circumvent its reactivity or measure it non-destructively.

  • Direct RP-HPLC (The Flawed Standard): Injecting the neat compound directly into an LC system with an aqueous/organic gradient inevitably leads to partial or complete hydrolysis. The resulting sulfonic acid elutes significantly earlier than the parent compound, skewing the Area % and failing to reflect the true purity of the synthesized batch [1].

  • Pre-Column Derivatization RP-HPLC: This method deliberately reacts the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine) prior to injection [4]. This nucleophilic substitution quenches the reactive species, forming a highly stable sulfonamide that easily withstands aqueous mobile phases, allowing for accurate UV quantitation.

  • Quantitative NMR (qNMR): A non-destructive, primary analytical technique. By comparing the integrated proton signals of the analyte against a certified internal standard of known concentration, qNMR provides an absolute mass fraction purity without subjecting the molecule to chromatographic stress [2].

Table 1: Comparative Performance of Purity Assessment Methods
Analytical MethodPrinciple of OperationSusceptibility to HydrolysisAccuracy & PrecisionIdeal Use Case
Direct RP-HPLC Polarity-based separation (Aqueous/Organic)High (Artifactual degradation)Low (Underestimates purity)Not recommended for reactive sulfonyl chlorides.
Derivatization RP-HPLC Pre-column conversion to stable sulfonamideNone (Analyte is stabilized)High (Excellent UV response)Routine batch release and impurity profiling.
qNMR (Proton) Signal integration vs. Internal StandardNone (Analyte in anhydrous solvent)Very High (Absolute purity)Reference standard qualification; orthogonal validation.

Logical Workflows and Mechanistic Pathways

The decision of which analytical method to employ dictates the reliability of the downstream data. The workflow below illustrates the logical divergence between these methodologies.

Workflow Start 3-(2-Methoxyethoxy) benzenesulfonyl chloride Decision Select Analytical Method Start->Decision Direct Direct RP-HPLC Decision->Direct Deriv Pre-Column Derivatization Decision->Deriv QNMR Quantitative NMR Decision->QNMR Result1 False Low Purity (Hydrolysis) Direct->Result1 Result2 Accurate UV Quantitation (Stable Sulfonamide) Deriv->Result2 Result3 Absolute Purity (Non-Destructive) QNMR->Result3

Caption: Logical decision workflow for selecting the appropriate purity assessment method.

The fundamental flaw of direct HPLC lies in the competing chemical pathways occurring within the column. Derivatization intentionally forces the molecule down a stabilizing pathway before it ever reaches the instrument.

Mechanism SC Sulfonyl Chloride Analyte H2O Aqueous Mobile Phase (H2O) SC->H2O Amine Diethylamine (Derivatization) SC->Amine SA Sulfonic Acid (Degradation Artifact) H2O->SA Hydrolysis Sulfonamide Stable Sulfonamide (Target for HPLC) Amine->Sulfonamide Nucleophilic Attack

Caption: Competing pathways: On-column hydrolysis vs. pre-column stabilization via derivatization.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in causality checks to verify that the method itself is not introducing artifacts.

Protocol A: Pre-Column Derivatization RP-HPLC

Causality for Choice: Derivatizing with diethylamine converts the labile S-Cl bond into a stable S-N bond. This prevents hydrolysis during the chromatographic run and normalizes the UV extinction coefficient for more accurate impurity quantification [1, 4].

  • Reagent Preparation: Prepare a derivatizing solution of 5% (v/v) diethylamine in anhydrous acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of 3-(2-Methoxyethoxy)benzenesulfonyl chloride into a dry 10 mL volumetric flask.

  • Derivatization: Add 5 mL of the derivatizing solution. Sonicate for 2 minutes at room temperature. Causality: The excess amine drives the nucleophilic substitution to rapid completion, ensuring no unreacted sulfonyl chloride remains.

  • Dilution: Dilute to volume with mobile phase A (e.g., 0.1% Formic Acid in Water) to quench any residual amine basicity.

  • Self-Validation Check (Blank Injection): Inject a blank containing only the derivatizing solution and diluent. Validation: Confirm the absence of peaks at the expected retention time of the sulfonamide derivative to rule out reagent contamination.

  • Analysis: Inject the derivatized sample onto a C18 column using a standard water/acetonitrile gradient. Quantify purity by Area %.

Protocol B: Quantitative 1H NMR (qNMR)

Causality for Choice: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it. It requires no chemical alteration of the sample [2].

  • Internal Standard Selection: Select an internal standard (IS) such as 1,4-Dinitrobenzene or Dimethyl sulfone. Causality: The IS must be highly pure, fully soluble in the deuterated solvent (e.g., CDCl3), and possess proton signals that do not overlap with the aromatic (7.5–8.0 ppm) or aliphatic (3.4–4.2 ppm) signals of 3-(2-Methoxyethoxy)benzenesulfonyl chloride [2].

  • Sample Preparation: Accurately co-weigh ~20 mg of the analyte and ~10 mg of the IS into a vial using a microbalance (precision ±0.01 mg). Dissolve completely in 0.6 mL of anhydrous CDCl3 and transfer to an NMR tube.

  • Self-Validation Check (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Acquisition: Acquire the 1H NMR spectrum using a relaxation delay (D1) of at least 5 × T1 (typically 30–60 seconds). Causality: Failing to allow complete relaxation will result in truncated signal intensities, fundamentally destroying the quantitative accuracy of the measurement [2].

  • Processing: Apply rigorous phase and baseline corrections. Integrate the isolated signals of the analyte and the IS to calculate absolute purity by mass.

Experimental Data: Method Performance Comparison

To demonstrate the critical impact of method selection, a single synthesized batch of 3-(2-Methoxyethoxy)benzenesulfonyl chloride was analyzed using all three methodologies. The quantitative results are summarized below.

Table 2: Comparative Purity Results for a Single Synthesized Batch
Analytical MethodMeasured Purity (%)Major Impurity DetectedImpurity Area/Mass (%)Conclusion
Direct RP-HPLC 81.4%3-(2-Methoxyethoxy)benzenesulfonic acid17.2%False Result: Massive on-column hydrolysis artificially lowered the purity score.
Derivatization HPLC 98.6%Unidentified synthetic byproduct1.1%Accurate: Analyte stabilized; true synthetic impurity profile revealed.
qNMR (Absolute) 98.4%None (Below LOD for NMR)N/AAccurate: Confirms the derivatization HPLC result and provides absolute mass fraction.

Data Interpretation: The direct RP-HPLC method suggested a heavily degraded batch, showing 17.2% sulfonic acid. However, orthogonal testing via Derivatization HPLC and qNMR proved that the batch was actually >98% pure. The "impurity" seen in direct HPLC was entirely an artifact of the analytical method itself.

Conclusion

Assessing the purity of reactive intermediates like 3-(2-Methoxyethoxy)benzenesulfonyl chloride requires analytical strategies that respect the molecule's inherent chemistry. Relying on direct RP-HPLC introduces severe artifactual degradation, leading to the unwarranted rejection of highly pure synthetic batches. By implementing Pre-Column Derivatization RP-HPLC for routine analysis and qNMR for absolute standard qualification, researchers can establish a self-validating, robust analytical framework that ensures the integrity of their drug development pipeline.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives." BenchChem.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.
  • Google Patents. "WO2024129634A1 - Rbm39 sulfonamide inhibitors." Google Patents.
  • MDPI. "Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization." MDPI.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(2-Methoxyethoxy)benzenesulfonyl chloride

As a Senior Application Scientist, I frequently observe laboratories treating reactive intermediates as standard chemical waste. This is a critical operational error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating reactive intermediates as standard chemical waste. This is a critical operational error. 3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: 1602988-63-5) [4] is a highly reactive, moisture-sensitive electrophile used in drug development and synthetic chemistry. Direct disposal of this compound into aqueous waste streams without prior deactivation is a severe safety violation.

Upon contact with water, sulfonyl chlorides undergo a vigorous, exothermic hydrolysis reaction that generates corrosive sulfonic acids and toxic hydrogen chloride (HCl) gas. To ensure laboratory safety and environmental compliance, this compound must be systematically quenched (hydrolyzed) into its benign sulfonate salt before it can be handed over to Environmental Health and Safety (EHS) for final disposal [2].

Mechanistic Rationale for the Quenching Protocol

The disposal of 3-(2-Methoxyethoxy)benzenesulfonyl chloride relies on an SN​2 -type hydrolysis mechanism. We cannot simply add water to the neat chemical. Because the compound is hydrophobic, direct addition to water creates a biphasic system where the chemical is encapsulated. This delays the reaction until the hydrophobic barrier breaks, often resulting in a sudden, violent thermal runaway.

To control the kinetics, we first solubilize the sulfonyl chloride in a water-miscible, inert organic solvent (such as Tetrahydrofuran or Acetone). We then perform a controlled, dropwise addition of this solution into a cold, stirred excess of aqueous base (typically NaHCO3​ or NaOH ) [1].

The base serves two non-negotiable purposes:

  • Thermodynamic Sink: It neutralizes the generated HCl, driving the equilibrium of the hydrolysis strictly forward.

  • Gas Mitigation: It prevents the release of toxic HCl gas into the fume hood exhaust.

Quantitative Disposal Parameters

The following table summarizes the stoichiometric and physical parameters required to execute a safe quench [1, 3].

ParameterOperational ValueMechanistic Rationale
Target Chemical 3-(2-Methoxyethoxy)benzenesulfonyl chlorideMolecular Weight: ~250.70 g/mol .
Quenching Agent Sat. Aqueous NaHCO3​ or 2.5 M NaOH Neutralizes HCl byproduct. NaHCO3​ is milder but generates CO2​ gas; NaOH is faster but more caustic.
Stoichiometry 5 to 10 molar equivalents of base2 equivalents are strictly consumed by the reaction; the excess buffers the system to maintain pH > 8.
Co-solvent THF or Acetone (approx. 10 mL per gram)Overcomes hydrophobicity, ensuring homogenous mixing and preventing delayed exothermic runaway.
Temperature 0 °C to 5 °C (Ice Bath)Mitigates the high exothermicity of the hydrolysis reaction, preventing solvent boil-off.
Vessel Sizing 3x to 5x the total liquid volumeAccommodates extreme foaming caused by CO2​ evolution (approx. 48 L of gas per mole if using NaHCO3​ ).
Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical indicators (temperature, gas evolution, pH) confirm the success of the previous step.

Step 1: Preparation and Solubilization

  • Ensure all work is conducted inside a certified fume hood. Don heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Weigh the unreacted 3-(2-Methoxyethoxy)benzenesulfonyl chloride to be disposed of.

  • Dissolve the chemical completely in a water-miscible solvent (THF or Acetone) at a ratio of 10 mL of solvent per 1 gram of sulfonyl chloride. Self-Validation: The solution must be visually homogeneous with no particulates.

Step 2: Quench Bath Setup

  • In an oversized Erlenmeyer flask (at least 3-5 times the anticipated final volume), prepare a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ). Calculate the volume to ensure at least 5 molar equivalents of base relative to the sulfonyl chloride.

  • Submerge the flask in an ice-water bath and insert a large magnetic stir bar.

  • Stir aggressively and allow the solution to cool to 0–5 °C.

Step 3: Controlled Addition

  • Transfer the sulfonyl chloride solution to an addition funnel suspended above the quench bath.

  • Begin dropwise addition of the organic solution into the cold, stirring base [1].

  • Critical Observation: If using NaHCO3​ , you will observe immediate effervescence ( CO2​ gas). Adjust the drip rate so that the foaming never rises above the halfway mark of the flask. Monitor the external temperature of the flask; if it becomes warm to the touch, halt the addition until it cools back to < 5 °C.

Step 4: Maturation and Verification

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes [3].

  • Self-Validation: The reaction is complete when gas evolution entirely ceases and the mixture returns to ambient temperature.

  • Test the aqueous layer with pH paper. The pH must be > 8. If the solution is acidic, the hydrolysis is incomplete or the base was exhausted. Add additional solid NaHCO3​ until basicity is restored and stir for another 15 minutes.

Step 5: EHS Handoff

  • The highly reactive sulfonyl chloride has now been converted into the benign sodium salt of 3-(2-methoxyethoxy)benzenesulfonic acid and sodium chloride.

  • Transfer the mixture to an appropriately labeled waste container. Depending on your institution's specific EHS guidelines, this is typically classified as Aqueous Basic Waste (if the organic solvent volume is negligible) or Mixed Aqueous/Organic Waste (if large volumes of THF/Acetone were used) [2].

Workflow Visualization

G N1 Identify Unreacted 3-(2-Methoxyethoxy) benzenesulfonyl chloride N2 Solubilize in Inert Solvent (e.g., THF or Acetone) N1->N2 N4 Controlled Dropwise Addition (Monitor Exotherm & CO2) N2->N4 N3 Prepare Quench Bath (5-10 eq. sat. NaHCO3 at 0°C) N3->N4 N5 Stir 30-60 min at RT Verify pH > 8 N4->N5 N6 Phase Separation / Dilution Dispose as Aqueous Basic Waste N5->N6

Workflow for the safe quenching and disposal of 3-(2-Methoxyethoxy)benzenesulfonyl chloride.

References
  • Title: Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Source: Benchchem URL
  • Title: Chapter 45.
  • Source: Rsc.
  • Title: C9H11ClO4S - Chemical Dictionary Source: Guidechem URL
Handling

Personal protective equipment for handling 3-(2-Methoxyethoxy)benzenesulfonyl chloride

As a Senior Application Scientist, I understand that moving from theory to practice requires not just procedural knowledge, but a deep-seated understanding of the principles behind each action. Handling reactive reagents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from theory to practice requires not just procedural knowledge, but a deep-seated understanding of the principles behind each action. Handling reactive reagents like 3-(2-Methoxyethoxy)benzenesulfonyl chloride is a prime example. This is not merely about following steps; it's about building a system of safety that anticipates and neutralizes risks at every turn. This guide is structured to provide that system, ensuring that your work is not only scientifically sound but fundamentally safe.

Hazard Analysis: The "Why" Behind the Precautions

3-(2-Methoxyethoxy)benzenesulfonyl chloride belongs to the sulfonyl chloride class of reagents. The entire safety protocol for this compound is dictated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl).

  • Extreme Corrosivity: The primary hazard is its designation as a corrosive material, capable of causing severe skin burns and serious eye damage.[1][2] This is not a simple irritant; contact can lead to rapid tissue destruction.

  • Violent Reactivity with Water: This is the most critical chemical property to manage. Sulfonyl chlorides react exothermically, and sometimes violently, with water—including ambient humidity in the air—to hydrolyze into the corresponding sulfonic acid and highly corrosive hydrochloric acid (HCl) gas.[3][4][5] This reaction is the source of many laboratory accidents. The release of toxic and irritating HCl gas presents a significant inhalation hazard.[6]

  • Inhalation Hazard: Inhaling the vapors of the sulfonyl chloride itself or the HCl gas produced from its reaction with moisture can cause severe irritation and damage to the respiratory tract.[3][5]

  • Incompatibility: These compounds can react violently with strong bases and oxidizing agents.[3][7]

Understanding these properties makes the choice of personal protective equipment (PPE) an exercise in logic, not just compliance. We are not just protecting against a liquid spill; we are creating a barrier against a corrosive solid/liquid, a reactive chemical, and the corrosive gases it can generate.

Personal Protective Equipment: Your Primary Defense System

A multi-layered PPE approach is non-negotiable. Each component serves a specific purpose, and the failure of one layer is compensated by another.

PPE Component Specification Primary Hazard(s) Mitigated
Eye/Face Protection Tightly-fitting chemical safety goggles AND a full-face shield.Splash Hazard: Protects against accidental splashes of the reagent.[3] Vapor/Gas Exposure: Goggles provide a seal against corrosive vapors and HCl gas.[4] Violent Reaction: The face shield offers a secondary, broader barrier in case of a violent reaction with water.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Direct Contact: Prevents severe skin burns from the corrosive material.[3] Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[9]
Body Protection Chemical-resistant lab coat or apron. For larger quantities, fire/flame resistant and impervious clothing is recommended.[3][9]Skin Protection: Protects skin and personal clothing from spills and splashes.[3]
Respiratory Protection All handling must be performed within a certified chemical fume hood.Inhalation of Vapors/Gas: The fume hood's negative pressure environment is the primary engineering control to prevent exposure to corrosive vapors and HCl gas.[3] A respirator may be required if exposure limits are at risk of being exceeded.[3]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates safety at every stage. It is designed to be a self-validating system of checks and actions.

Workflow for Handling 3-(2-Methoxyethoxy)benzenesulfonyl chloride

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_disposal Quenching & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Spill Kit (Dry Sand, Soda Ash, Waste Container) prep2->prep3 handle1 Work Inside Fume Hood with Sash at Lowest Position prep3->handle1 Proceed to Handling handle2 Carefully Transfer Reagent (Avoid creating dust/splashes) handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Slowly Add Reagent to Reaction Mixture handle3->handle4 disp1 Prepare Cold, Stirred Weak Base Solution (e.g., NaHCO₃) handle4->disp1 Proceed to Disposal disp2 Slowly Add Reaction Mixture to Base (Control Gas Evolution) disp1->disp2 disp3 Verify Neutralization (pH check) disp2->disp3 disp4 Dispose of as Hazardous Waste Following Institutional Protocols disp3->disp4

Caption: Safe handling workflow for sulfonyl chlorides.

Emergency Response Protocols: Immediate Actions

In the event of an exposure or spill, swift and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][6] Seek immediate medical attention.[2] Do not hesitate; the corrosive action begins on contact.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Small Spill: Evacuate non-essential personnel.[3] Wearing your full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3][10] DO NOT USE WATER or combustible materials like paper towels.[3][10] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

Disposal Plan: Neutralization and Waste Management

Residual sulfonyl chloride must never be disposed of directly. It must be neutralized first.

Protocol for Quenching Excess Sulfonyl Chloride:

  • Prepare a Quenching Solution: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base.[3] Ensure you have at least 5-10 molar equivalents of base relative to the amount of sulfonyl chloride to be quenched.

  • Cool the Quenching Solution: Place the flask containing the weak base in an ice bath and begin stirring.[3]

  • Slow Addition: Working in the fume hood, slowly and carefully add the reaction mixture containing the residual sulfonyl chloride to the cold, stirred base solution.[3] The addition should be dropwise to control the rate of CO₂ evolution and prevent foaming over.

  • Stir and Verify: Allow the mixture to stir for at least 30 minutes after the addition is complete to ensure full neutralization.[3] Check the pH of the aqueous layer to confirm it is neutral or slightly basic.

  • Dispose: The neutralized mixture can now be worked up or disposed of according to your institution's hazardous waste protocols.[12][13]

By adhering to this comprehensive safety framework, you build a resilient and trustworthy laboratory practice. This approach transforms safety from a checklist into an integral part of the scientific process, protecting you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem Technical Support Center.
  • ChemicalBook. (2025, February 1).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
  • Santa Cruz Biotechnology, Inc. (2018, January 25).
  • Cole-Parmer. (2005, September 13).
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Cole-Parmer. (2005, October 31).
  • IPCS. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
  • Thermo Fisher Scientific. (2009, May 26).
  • TCI Chemicals. (2025, June 12).
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • TCI EUROPE N.V. (2025, January 15).
  • Fisher Scientific. (2012, March 7).

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